molecular formula C25H34N2O6 B8116095 Fmoc-N-amido-PEG4-amine

Fmoc-N-amido-PEG4-amine

Cat. No.: B8116095
M. Wt: 458.5 g/mol
InChI Key: SFBXNHPYPRTXQI-UHFFFAOYSA-N
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Description

Fmoc-N-amido-PEG4-amine is a useful research compound. Its molecular formula is C25H34N2O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O6/c26-9-11-29-13-15-31-17-18-32-16-14-30-12-10-27-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19,26H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXNHPYPRTXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-N-amido-PEG4-amine: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-amido-PEG4-amine is a heterobifunctional chemical linker integral to the synthesis of complex biomolecules and targeted therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

This molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal carboxylic acid, connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a versatile tool for covalently linking different molecular entities. The Fmoc group offers a stable protecting group for the amine that can be selectively removed under basic conditions, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG4 spacer enhances the solubility and flexibility of the resulting conjugate, which is particularly beneficial in biological applications.

Core Applications and Significance

The primary application of this compound lies in its role as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[5][6][7] The PEG4 linker in these constructs serves to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9]

Beyond PROTACs, this compound is also utilized in peptide synthesis to introduce hydrophilic spacers, modify the properties of peptides, or to conjugate peptides to other molecules such as labels or drug payloads.[10]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers.

PropertyValue
Molecular Formula C₂₆H₃₃NO₈
Molecular Weight 487.54 g/mol
CAS Number 557756-85-1
Purity Typically ≥95%
Appearance Solid or viscous liquid
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and DMSO.[11]
Storage Temperature -20°C

Experimental Protocols

The utility of this compound is realized through two primary chemical transformations: the deprotection of the Fmoc group to reveal a primary amine, and the coupling of the carboxylic acid to another amine-containing molecule.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis and in the sequential assembly of PROTACs. This is typically achieved using a solution of piperidine (B6355638) in an organic solvent.

Materials:

  • This compound (or a substrate containing this linker)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF) for washing

Protocol:

  • If the Fmoc-containing substrate is on a solid support (e.g., resin), swell the resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the substrate.

  • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

  • Drain the piperidine solution.

  • Wash the substrate thoroughly with DMF (at least 3-5 times) to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

  • The resulting free amine is now ready for the next coupling step.

Amide Bond Formation (Carboxylic Acid Activation and Coupling)

The carboxylic acid terminus of this compound can be coupled with a primary amine-containing molecule through the formation of an amide bond. This requires the activation of the carboxylic acid, which is commonly achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[11][12][13]

Materials:

  • This compound

  • Amine-containing molecule (e.g., a target protein ligand or an amino acid)

  • HATU or EDC

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF in a reaction vessel.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours, and progress should be monitored by an appropriate analytical technique such as LC-MS.

  • Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Visualizing the PROTAC Mechanism and Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual framework of PROTAC action and a typical synthetic workflow involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to warhead PROTAC->PROTAC Recycled Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligand Ub Ubiquitin Ternary->Ub Recruits Ub Ub_POI Polyubiquitinated POI Ub->Ub_POI Polyubiquitinates POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades POI

PROTAC Mechanism of Action

Synthetic_Workflow cluster_synthesis PROTAC Synthesis using this compound Start This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Amine_Linker H2N-PEG4-COOH Deprotection->Amine_Linker Coupling1 Amide Coupling 1 (HATU/DIPEA) Amine_Linker->Coupling1 Intermediate POI_Ligand-Linker-COOH Coupling1->Intermediate Coupling2 Amide Coupling 2 (HATU/DIPEA) Intermediate->Coupling2 Final_PROTAC Final PROTAC (POI_Ligand-Linker-E3_Ligand) Coupling2->Final_PROTAC POI_Ligand Target Protein Ligand (with amine) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Coupling2

PROTAC Synthetic Workflow

References

An In-depth Technical Guide to Fmoc-N-amido-PEG4-amine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and core applications of Fmoc-N-amido-PEG4-amine, a versatile heterobifunctional linker. Its unique structure, combining a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine, makes it a valuable tool in peptide synthesis, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a well-characterized molecule with consistent properties that are crucial for its successful application in complex bioconjugation and synthetic protocols. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C25H34N2O6
Molecular Weight 458.55 g/mol
CAS Number Not directly available, often used as a precursor to other linkers
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM
Storage Conditions Store at -20°C, keep in a dry and dark place

Key Applications and Experimental Protocols

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the terminal amine is available for conjugation.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide chain to introduce a hydrophilic PEG spacer. This can improve the solubility and pharmacokinetic properties of the final peptide.

Experimental Protocol: Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine (B6355638) in DMF.

  • First Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate for 2-5 minutes at room temperature.

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 15-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Fmoc_Deprotection_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Add 20% Piperidine in DMF Resin->Deprotection Incubate Wash Wash with DMF Deprotection->Wash Drain Free_Amine Peptide-Resin (Free Amine) Wash->Free_Amine Ready for next coupling

Fmoc Deprotection Workflow in SPPS
Synthesis of Antibody-Drug Conjugates (ADCs)

This compound can be used as a component of a linker in ADC development. After deprotection of the Fmoc group, the resulting amine can be conjugated to a payload molecule. The other end of the linker system is then attached to the antibody.

Experimental Protocol: Amide Bond Formation for Payload Conjugation

This protocol describes the general steps for conjugating a carboxylic acid-containing payload to the deprotected amine of the linker.

  • Activate Carboxylic Acid: In a separate reaction, dissolve the payload molecule (containing a carboxylic acid) and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF. Add a base like DIPEA (2-3 equivalents) and stir for 15-20 minutes at room temperature to form the activated ester.

  • Conjugation: Add the activated payload solution to the deprotected and washed linker-resin from the previous step.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, or until completion as monitored by a suitable method (e.g., HPLC-MS of a cleaved aliquot).

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

ADC_Payload_Conjugation Payload Payload-COOH Activation Activate with HATU/DIPEA Payload->Activation Conjugation Amide Bond Formation Activation->Conjugation Activated Payload Linker Deprotected Linker-Amine Linker->Conjugation ADC_Linker_Payload Linker-Payload Conjugate Conjugation->ADC_Linker_Payload

ADC Payload Conjugation Workflow
Synthesis of PROTACs

In PROTAC synthesis, this compound can serve as a flexible PEG linker connecting the warhead (ligand for the target protein) and the E3 ligase ligand.

Experimental Protocol: PROTAC Synthesis via Amide Linkage

This protocol outlines a common strategy for synthesizing a PROTAC where the PEG linker is attached via amide bonds.

  • First Amide Coupling: Couple the carboxylic acid of either the warhead or the E3 ligase ligand to the terminal amine of a mono-protected PEG linker (e.g., Boc-NH-PEG4-COOH) using standard coupling chemistry (e.g., HATU/DIPEA in DMF).

  • Deprotection: Remove the protecting group (e.g., Boc with TFA in DCM) from the other end of the PEG linker to expose a free amine.

  • Second Amide Coupling: Couple the carboxylic acid of the second component (either the E3 ligase ligand or the warhead, respectively) to the newly exposed amine on the PEG linker using the same coupling chemistry.

  • Purification: Purify the final PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Warhead Warhead-COOH Couple1 Couple (HATU/DIPEA) Warhead->Couple1 Linker1 Boc-NH-PEG4-Amine Linker1->Couple1 Intermediate1 Warhead-PEG4-NH-Boc Couple1->Intermediate1 Deprotect Deprotect (TFA/DCM) Intermediate1->Deprotect Intermediate2 Warhead-PEG4-NH2 Deprotect->Intermediate2 Couple2 Couple (HATU/DIPEA) Intermediate2->Couple2 E3_Ligand E3 Ligand-COOH E3_Ligand->Couple2 Final_PROTAC Warhead-PEG4-E3 Ligand (PROTAC) Couple2->Final_PROTAC

PROTAC Synthesis Logical Flow

Concluding Remarks

This compound is a fundamental building block for the synthesis of complex biomolecules and therapeutic agents. Its well-defined chemical properties and the robust, well-established protocols for the manipulation of its functional groups make it an indispensable tool for researchers in peptide chemistry, drug delivery, and targeted protein degradation. The methodologies and workflows presented in this guide provide a solid foundation for the successful application of this versatile linker in innovative research and development endeavors.

An In-depth Technical Guide to the Hydrophilic Properties of Fmoc-N-amido-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of Fmoc-N-amido-PEG4-amine, a heterobifunctional linker critical in modern pharmaceutical and biotechnological research. The core focus is on its hydrophilic properties, conferred by the tetra-polyethylene glycol (PEG4) spacer. We will explore the chemical basis of its hydrophilicity, its applications in enhancing the solubility and bioavailability of conjugated molecules, and standardized protocols for its characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to PEGylation and Advanced Linkers

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in pharmaceutical development.[1] This modification enhances the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending plasma half-life, improving stability, and reducing immunogenicity.[1][2][3][4]

This compound is a specialized PEG linker that embodies the principles of PEGylation in a discrete, precisely defined molecule. It is comprised of three key functional moieties:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group: A base-labile protecting group for the terminal amine, widely used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6]

  • A tetra-polyethylene glycol (PEG4) spacer: A short, hydrophilic chain that imparts water solubility.[7][8][9]

  • A terminal primary amine: A nucleophilic group available for conjugation reactions after Fmoc deprotection.

The discrete nature of the PEG4 chain (dPEG®) ensures batch-to-batch consistency, eliminating the polydispersity issues associated with traditional PEG polymers and allowing for precise control over the final conjugate's structure and properties.[10]

Core Hydrophilic Properties

The defining characteristic of this compound is the hydrophilicity endowed by its PEG4 spacer. This property is crucial for overcoming the solubility challenges often encountered with complex biomolecules and hydrophobic drugs.

Chemical Structure and Physicochemical Data

The molecular structure consists of a hydrophobic Fmoc group and a hydrophilic PEG chain, making the overall molecule amphiphilic.[10] This amphiphilicity allows it to be soluble in a range of organic solvents used in synthesis (like DMSO, DMF, and DCM) as well as in aqueous media once incorporated into a larger molecule.[11][12] The hydrophilic PEG spacer is designed to increase the water solubility of the final compound.[7][11]

PropertyValueReference
CAS Number 557756-85-1 (for the related acid)[8][13]
Molecular Formula C₂₆H₃₃NO₈ (for the related acid)[8][13]
Molecular Weight 487.5 g/mol (for the related acid)[8]
Solubility Soluble in DMSO, DCM, DMF[11]
Purity Typically ≥95%[8]
Appearance Varies (e.g., solid, oil)[14]

Applications Driven by Hydrophilicity

The primary utility of this compound stems from its ability to serve as a hydrophilic linker in complex molecular constructs.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, hydrophobic peptides can aggregate during synthesis, leading to poor coupling efficiency and difficult purification.[6] Incorporating a hydrophilic PEG linker like this compound into the peptide sequence can disrupt these hydrophobic interactions, improving the solubility of the growing chain and enhancing the overall success of the synthesis.[15] The Fmoc group makes it directly compatible with standard automated or manual SPPS protocols.[16][17]

PROTAC and ADC Linkers

This compound and its derivatives are widely used as linkers in the synthesis of PROTACs.[18][19] A PROTAC molecule consists of two active ligands joined by a linker; one binds to a target protein and the other to an E3 ubiquitin ligase.[18] The linker's physicochemical properties are critical for the PROTAC's cell permeability, solubility, and overall efficacy. The hydrophilic PEG4 chain improves the solubility of the entire PROTAC construct, which is often a challenge for these bivalent molecules.[8] Similarly, in Antibody-Drug Conjugates (ADCs), this linker can be used to attach a cytotoxic payload to an antibody, where its hydrophilicity helps maintain the stability and solubility of the final ADC.[8]

Experimental Protocols for Hydrophilicity Assessment

While specific hydrophilicity data for this compound itself is not extensively published, the impact of its incorporation can be quantified using established methods.

Protocol: Assessing Solubility Enhancement of a Conjugate

This protocol provides a general workflow to determine if the conjugation of a PEG linker has improved the aqueous solubility of a hydrophobic molecule (e.g., a peptide or small molecule drug).

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of both the unconjugated hydrophobic molecule and the PEG-conjugated molecule in a suitable organic solvent (e.g., DMSO).

  • Equilibration: Add a small aliquot of each stock solution to a known volume of phosphate-buffered saline (PBS, pH 7.4) to create a supersaturated solution. Ensure the final concentration of the organic solvent is low (<1%) to avoid co-solvent effects.

  • Incubation: Gently agitate the solutions at a constant temperature (e.g., 25 °C) for 24 hours to allow them to reach thermodynamic equilibrium.

  • Separation of Undissolved Solute: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet any undissolved material.[20]

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved molecule using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Comparison: The aqueous solubility is the concentration measured in the supernatant. Compare the solubility of the PEG-conjugated molecule to the unconjugated version to quantify the improvement.

Protocol: Quantification of PEGylation via HPLC

This protocol outlines a method for quantifying the amount of PEG on a nanoparticle or protein, which can be adapted to characterize PEGylated molecules.[20]

  • Sample Preparation:

    • For total PEG quantification on a gold nanoparticle, the nanoparticle can be dissolved using potassium cyanide (KCN) to release the PEG chains.[20]

    • Alternatively, PEG can be displaced from the surface using a displacing agent like dithiothreitol (B142953) (DTT).[20]

  • Separation of Free and Bound PEG: To distinguish between covalently bound and free PEG, centrifuge the sample to pellet the conjugate. The supernatant contains the free PEG, while the pellet contains the bound PEG.[20]

  • HPLC Analysis:

    • System: Use a Reversed-Phase HPLC (RP-HPLC) system.

    • Detector: A Charged Aerosol Detector (CAD) is effective for quantifying PEG, which lacks a strong chromophore.[20]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) is typically used.

  • Calibration and Quantification:

    • Create a calibration curve using known concentrations of the PEG standard.[20]

    • Integrate the peak area for the PEG in the experimental samples and determine the concentration using the calibration curve.[20]

Visualization of Key Workflows

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the fundamental two-step cycle in Fmoc-SPPS where a PEGylated amino acid derivative would be incorporated.

G Figure 1: Fmoc-SPPS Workflow Resin Resin with growing peptide chain (Free Amine) Coupling 1. Coupling Resin->Coupling Fmoc_AA Fmoc-N-amido-PEG4-AA + Activator (e.g., HATU) Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated Elongated Peptide Chain (Ready for next cycle) Wash2->Elongated Elongated->Resin Start Next Cycle

Caption: Workflow for incorporating a PEGylated amino acid in Fmoc-SPPS.

Role as a Hydrophilic Linker in a PROTAC

This diagram shows the logical structure of a PROTAC molecule, highlighting the central role of the hydrophilic PEG linker.

G Figure 2: Structure of a PROTAC TargetLigand Target Protein Ligand (e.g., for Kinase) Linker Hydrophilic Linker (e.g., from This compound) TargetLigand->Linker E3Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Linker->E3Ligand

Caption: Schematic of a PROTAC highlighting the linker's central role.

Conclusion

This compound is a versatile and powerful chemical tool for introducing hydrophilicity into complex molecules. Its well-defined structure and compatibility with standard synthetic methodologies, particularly SPPS, make it invaluable for addressing the solubility and pharmacokinetic challenges inherent in drug development. By leveraging its hydrophilic PEG4 spacer, researchers can improve the developability of novel peptides, PROTACs, and other bioconjugates, ultimately accelerating the path from discovery to clinical application.

References

An In-depth Technical Guide to Fmoc-N-amido-PEG4-amine (CAS: 557756-85-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG4-amine, with CAS number 557756-85-1, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental methodologies.

Structurally, this compound features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer.[1][4] The Fmoc group offers a stable protecting group for the amine that can be readily removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[1] The PEG spacer is hydrophilic, enhancing the aqueous solubility of the molecules it is incorporated into, which can prevent aggregation and improve biocompatibility.[1][4][5] The terminal carboxylic acid allows for efficient coupling to primary amines, forming stable amide bonds.[4][6]

Chemical and Physical Properties

The quantitative data for this compound are summarized in the tables below, compiled from various suppliers.

Table 1: General Properties
PropertyValueReferences
CAS Number 557756-85-1[4][5][7]
Molecular Formula C26H33NO8[4][5][7]
Molecular Weight 487.54 g/mol [7][8]
Appearance Solid or viscous liquid; Yellow oil[6][7]
Purity ≥90%, ≥95%, 98%[4][5][7]
Table 2: Functional and Structural Details
FeatureDescriptionReferences
Functional Group 1 Fmoc-protected amine[1][4]
Functional Group 2 Carboxylic acid[1][4]
Spacer 4-unit discrete PEG (dPEG®)[1][7]
Spacer Length 18.1 Å (approx. 16 atoms)[7][9]
Architecture Linear, heterobifunctional[7]
Table 3: Handling and Storage
ParameterRecommendationReferences
Storage Temperature -20°C[4][7]
Shipping Condition Ambient temperature[4]
Solubility DMSO, DCM, DMF, Methylene chloride, Acetonitrile, DMAC[4][9]
Handling Store in a dry environment and avoid sunlight. Allow to warm to room temperature before opening to prevent moisture condensation. Handle under an inert atmosphere as PEG compounds can be hygroscopic.[5][9]

Key Applications and Methodologies

This compound is a versatile tool for chemical biologists and drug developers. Its primary applications lie in its use as a linker to connect different molecular entities.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule can be used to introduce a hydrophilic PEG spacer into a peptide sequence. This can be useful for improving the solubility of hydrophobic peptides or for creating a flexible linker between different domains of a synthetic protein.[7][9]

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Start with a resin-bound peptide synthesized using standard Fmoc-SPPS protocols.

    • Perform the final Fmoc deprotection of the N-terminal amino acid to expose the free amine. This is typically done by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, followed by thorough washing with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) and a coupling agent such as HATU (1.45 equivalents) in an anhydrous polar solvent like DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution to activate the carboxylic acid. Allow the activation to proceed for a few minutes at room temperature.

  • Coupling to the Resin:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours to allow for complete coupling.

    • Monitor the reaction completion using a colorimetric test such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Extension (Optional):

    • The Fmoc group on the newly added PEG linker can be removed using 20% piperidine in DMF to reveal a new primary amine, allowing for further extension of the peptide chain or the addition of other moieties.

// Nodes Resin [label="Resin-Bound Peptide\n(Fmoc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreeAmine [label="Resin-Bound Peptide\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Carboxylic Acid Activation\n(HATU/DIPEA in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedLinker [label="Activated Linker", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amide Bond Formation\n(Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="PEGylated Peptide\non Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Deprotection; Deprotection -> FreeAmine; Linker -> Activation; Activation -> ActivatedLinker; {FreeAmine, ActivatedLinker} -> Coupling; Coupling -> FinalPeptide; } .dot

SPPS workflow for PEGylation.
PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target:PROTAC:E3 Ligase). This compound is an ideal PEG-based PROTAC linker.[10][11]

This protocol describes a modular approach to PROTAC synthesis.

  • Synthesis of Linker-Ligand 1 Conjugate:

    • Couple this compound to the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1) using standard amide bond formation chemistry (e.g., HATU/DIPEA or EDC/NHS) in a suitable organic solvent like DMF.

    • Purify the resulting Fmoc-PEG4-E3 Ligand conjugate by chromatography.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-PEG4-E3 Ligand conjugate in DMF.

    • Add piperidine to a final concentration of 20% (v/v) and stir at room temperature for 30 minutes.

    • Remove the solvent and byproducts under vacuum to yield the deprotected H2N-PEG4-E3 Ligand conjugate.

  • Final Coupling to Ligand 2:

    • Activate the carboxylic acid group of the target protein-binding ligand (Warhead-COOH) using a coupling agent like HATU or EDC in DMF.

    • Add the deprotected H2N-PEG4-E3 Ligand conjugate to the activated warhead.

    • Allow the reaction to proceed until completion, monitored by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

// Edge connecting steps Fmoc_PEG_E3 -> Deprotection [style=invis]; // This is a bit of a hack to force layout } .dot

Modular PROTAC synthesis workflow.

Once synthesized, a PROTAC molecule containing the PEG4 linker facilitates the ubiquitination and subsequent degradation of the target protein. This can have profound effects on cellular signaling pathways. For example, if the target protein is a kinase involved in a cancer proliferation pathway, its degradation will lead to the downregulation of that pathway.

// Nodes PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Target Protein\n(e.g., Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3Ligase [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(Target-PROTAC-E3)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PolyUb [label="Poly-ubiquitination\nof Target", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Target Protein\nDegradation", fillcolor="#202124", fontcolor="#FFFFFF"]; Pathway [label="Downstream Signaling\nPathway Blocked", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges PROTAC -> Ternary; Target -> Ternary; E3Ligase -> Ternary; Ternary -> PolyUb [label=" E1, E2"]; Ub -> PolyUb; PolyUb -> Proteasome; Proteasome -> Degradation; Degradation -> Pathway [style=bold, color="#EA4335"]; } .dot

PROTAC mechanism of action.
Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound can be used as a component of a non-cleavable linker in ADCs, where the entire antibody-linker-drug conjugate is internalized and degraded in the lysosome to release the drug.[6][12]

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and biotechnology. Its well-defined structure, combining an orthogonally protected amine, a biocompatible PEG spacer, and a reactive carboxylic acid, provides a versatile platform for the synthesis of complex biomolecules. The methodologies described in this guide, from peptide synthesis to the construction of sophisticated therapeutics like PROTACs and ADCs, highlight its broad utility and importance in modern medicinal chemistry. Adherence to proper handling and storage procedures will ensure the integrity and reactivity of this reagent for successful experimental outcomes.

References

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Understanding PEG Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design.[4] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility that addresses many of the challenges associated with developing effective protein degraders.[2][4][] This guide provides a comprehensive technical overview of the role of PEG linkers, supported by quantitative data, experimental methodologies, and process visualizations to aid researchers in the rational design of next-generation PROTACs.

Core Attributes of PEG Linkers

PEG linkers are characterized by their repeating oxyethylene units (-O-CH₂-CH₂-), which impart several advantageous properties:

  • Hydrophilicity : The ether oxygens in the PEG backbone can form hydrogen bonds with water, significantly increasing the water solubility of the PROTAC molecule.[][6] This is crucial, as many PROTACs are large molecules that tend to be hydrophobic, limiting their bioavailability.[2]

  • Flexibility : The rotatable bonds in the PEG chain provide a high degree of conformational flexibility.[7] This allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a stable and productive ternary complex.[][7] This entropic flexibility can help the two ends of the molecule find their respective binding pockets simultaneously.[]

  • Biocompatibility : PEG is well-known for its low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[2]

  • Tunability : The length of a PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the POI and the E3 ligase.[6][8] Each repeating unit adds approximately 3.5 Å to the linker's contour length.[]

Impact on Physicochemical and Pharmacological Properties

The incorporation of PEG linkers profoundly influences the drug-like properties of a PROTAC.

Enhancing Solubility

A primary challenge in PROTAC development is poor aqueous solubility due to their high molecular weight and lipophilicity. PEG linkers directly counter this by increasing the hydrophilicity of the molecule, which enhances its compatibility with physiological environments and can improve oral absorption.[2][6][8]

Modulating Cell Permeability

The effect of PEG linkers on cell permeability is nuanced. While increased polarity can reduce passive diffusion across the cell membrane, the flexibility of PEG chains can induce a "chameleon effect".[4][7] The linker can fold to shield its own polar surface area, creating a more compact, less polar conformation that is better suited to traverse the hydrophobic cell membrane.[4][9] This conformational adaptability is a key advantage over more rigid alkyl linkers.[9]

Optimizing Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC activity.[7] The linker's length and flexibility are paramount in this process, as it must correctly orient the POI and E3 ligase to facilitate the transfer of ubiquitin.[1]

  • Linker Length : An optimal linker length is crucial and must be determined empirically for each POI-E3 ligase pair.[7] A linker that is too short may cause steric hindrance, preventing the complex from forming.[] Conversely, an excessively long linker can lead to unproductive binding modes or a higher entropic penalty upon binding, reducing potency.[1][7]

  • Positive Cooperativity : A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[7]

Quantitative Analysis of PEG Linker Impact

The optimization of linker length is a critical step in PROTAC design. The following table summarizes data from studies where the length of the linker was systematically varied, demonstrating its impact on degradation efficiency.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀Dₘₐₓ (%)Cell LineReference
Estrogen Receptor (ER)-αpVHLPEG9> 10 µM< 20MCF7[11]
Estrogen Receptor (ER)-αpVHLPEG12~ 1 µM~ 60MCF7[11]
Estrogen Receptor (ER)-αpVHLPEG16 < 1 µM ~ 80 MCF7[11][12]
Estrogen Receptor (ER)-αpVHLPEG19> 1 µM~ 50MCF7[11]
Estrogen Receptor (ER)-αpVHLPEG21> 10 µM< 20MCF7[11]
BRD4CRBNPEG/Alkyl12Potent> 90MV-4-11[13]
FBXO22VHLAlkylC6Potent (~70% at 3µM)~70HEK293T[14]
FBXO22VHLPEG-Inactive-HEK293T[14]

Note: DC₅₀ is the half-maximal degradation concentration. Dₘₐₓ is the maximum percentage of protein degradation achieved.

As shown in the case of ER-α degradation, a 16-atom linker length was found to be optimal, with shorter or longer linkers resulting in a significant loss of activity.[11][12] This highlights the necessity of fine-tuning the linker to achieve the proper distance and geometry for efficient ubiquitination.[11]

Experimental Protocols

General Protocol for PROTAC Synthesis (Solid-Phase)

Solid-phase synthesis offers a rapid and efficient method for creating a library of PROTACs with varying linkers.[15][16]

Objective: To synthesize a PROTAC by conjugating a POI ligand to an E3 ligase ligand via a PEG linker on a solid support.

Materials:

  • Resin-bound E3 ligase ligand (e.g., Pomalidomide attached to a resin).

  • Azide-functionalized PEG linkers of varying lengths.

  • POI ligand with a terminal alkyne group.

  • Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate) for click chemistry.

  • Solvents (DMF, DMSO), cleavage cocktail (e.g., TFA/water).

Methodology:

  • Resin Preparation: Start with the E3 ligase ligand pre-attached to a solid-phase resin.

  • Linker Attachment: React the resin-bound E3 ligand with an azide-functionalized PEG linker. This step can be repeated with different length PEG linkers in parallel reaction vessels.

  • POI Ligand Conjugation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the alkyne-functionalized POI ligand to the azide-terminated linker on the resin.[15]

  • Cleavage: Once the reaction is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid) to release the final PROTAC molecule.

  • Purification: Purify the crude PROTAC product using preparative HPLC to obtain the final, high-purity compound.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Western Blot for Measuring Protein Degradation

Objective: To quantify the reduction in target protein levels in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MCF7 for ER-α).

  • Synthesized PROTACs.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to confirm equal protein loading across lanes.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensity and normalize the POI signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in PROTAC action and design.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E1/E2/E3 Cascade Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow Start Project Initiation (Target Selection) Ligand_ID 1. Ligand Identification (POI & E3 Ligase) Start->Ligand_ID Linker_Design 2. Linker Design (PEG Library Synthesis) Ligand_ID->Linker_Design Synthesis 3. PROTAC Synthesis & Purification Linker_Design->Synthesis In_Vitro 4. In Vitro Screening (Western Blot for DC₅₀/Dₘₐₓ) Synthesis->In_Vitro Permeability 5. Permeability & Solubility Assays In_Vitro->Permeability Optimization SAR Optimization (Iterative Redesign) In_Vitro->Optimization Activity Low? Ternary_Analysis 6. Ternary Complex Analysis (SPR, Co-IP) Permeability->Ternary_Analysis Properties Good Permeability->Optimization Properties Poor? Ternary_Analysis->Optimization No Complex? Lead_Candidate Lead Candidate Ternary_Analysis->Lead_Candidate Complex Forms Optimization->Linker_Design Modify Linker

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The historical "trial and error" approach to linker design is steadily being replaced by more rational, structure-guided strategies.[3] A thorough understanding of how PEG linker properties, particularly length and flexibility, influence the multiple facets of PROTAC function is essential for researchers aiming to accelerate the discovery and optimization of this promising class of therapeutics.

References

In-Depth Technical Guide to Fmoc-N-amido-PEG4-amine: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-N-amido-PEG4-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in the mechanism of targeted protein degradation, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound is a heterobifunctional linker molecule widely employed in the synthesis of PROTACs. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine. This combination of features makes it an invaluable tool for covalently linking a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.

PropertyValueSource(s)
Molecular Weight 458.55 g/mol [1][2]
Chemical Formula C25H34N2O6[1][2]
Appearance White to off-white solid
Purity Typically ≥95%[2]
Storage Recommended at -20°C[2]

The Role of this compound in PROTACs and the Ubiquitin-Proteasome System

PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] this compound serves as a flexible linker within the PROTAC molecule, connecting the two key functional ends: the "warhead" that binds to the target protein and the "ligand" that recruits an E3 ubiquitin ligase.

The mechanism of action, in which this linker plays a central role, can be summarized as follows:

  • Ternary Complex Formation : The PROTAC molecule, facilitated by the flexibility of the PEG4 linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination : Once in proximity, the E3 ligase transfers ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released to target another protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation PROTAC PROTAC (this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->PROTAC Release & Recycle UbiquitinatedProtein Polyubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a functional PROTAC using this compound typically involves a multi-step process. Below are representative protocols for key steps.

Synthesis of this compound
General Workflow for PROTAC Synthesis

The following workflow outlines the general steps for synthesizing a PROTAC using this compound. This process involves the sequential coupling of the target-binding ligand and the E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow start Start Materials linker This compound start->linker ligandA Target Ligand with -COOH start->ligandA ligandB E3 Ligase Ligand with -COOH start->ligandB step1 Step 1: Amide Coupling linker->step1 ligandA->step1 step3 Step 3: Second Amide Coupling ligandB->step3 intermediate1 Fmoc-NH-PEG4-NH-LigandA step1->intermediate1 step2 Step 2: Fmoc Deprotection intermediate1->step2 intermediate2 H2N-PEG4-NH-LigandA step2->intermediate2 intermediate2->step3 final_protac Final PROTAC (LigandB-NH-PEG4-NH-LigandA) step3->final_protac purification Purification (HPLC) final_protac->purification

PROTAC Synthesis Workflow
Detailed Experimental Protocol: PROTAC Synthesis

This protocol describes the synthesis of a generic PROTAC by coupling a carboxylic acid-functionalized target ligand to this compound, followed by Fmoc deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand.

Step 1: Amide Coupling of Target Ligand to this compound

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized target ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation : Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling : To the activated target ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring : Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Fmoc-protected intermediate.

Step 2: Fmoc Deprotection

  • Reaction Setup : Dissolve the Fmoc-protected intermediate from Step 1 in DMF.

  • Deprotection : Add a solution of 20% piperidine (B6355638) in DMF.

  • Reaction Monitoring : Stir the reaction at room temperature for 1-2 hours. Monitor the completion of the deprotection by TLC or LC-MS, observing the disappearance of the starting material.

  • Work-up : Upon completion, remove the solvent and excess piperidine under reduced pressure. The resulting amine is often used in the next step without further purification after co-evaporation with a suitable solvent like toluene (B28343) to azeotropically remove residual piperidine.

Step 3: Second Amide Coupling to E3 Ligase Ligand

  • Reaction Setup : In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Activation : Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) as described in Step 1.

  • Coupling : Add the deprotected amine intermediate from Step 2 to the activated E3 ligase ligand solution.

  • Reaction Monitoring and Purification : Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

  • Characterization : Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a versatile and essential linker for the synthesis of PROTACs. Its well-defined structure, flexibility, and the presence of orthogonally protected amino groups allow for the systematic and efficient construction of these complex molecules. The protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in the advancement of targeted protein degradation therapies. As the field of PROTACs continues to expand, the importance of high-quality and well-characterized linkers like this compound will undoubtedly grow.

References

Solubility Profile of Fmoc-N-amido-PEG4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-amido-PEG4-amine, a bifunctional linker commonly employed in proteomics, drug discovery, and bioconjugation. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by the interplay of its three key structural components:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is inherently hydrophobic and contributes to the molecule's solubility in nonpolar organic solvents.

  • PEG4 (Polyethylene Glycol) Linker: The tetra-ethylene glycol spacer is flexible and hydrophilic, promoting solubility in polar solvents, including aqueous solutions, through hydrogen bonding.

  • Amine Group: The terminal primary amine is a polar functional group that can participate in hydrogen bonding, further enhancing solubility in protic solvents.

The presence of both hydrophobic and hydrophilic moieties confers an amphiphilic character to this compound, resulting in a broad solubility profile.

Predicted Solubility of this compound

While quantitative solubility data for this compound is not extensively published, a strong predictive assessment can be made based on the known solubility of structurally analogous compounds, such as other PEGylated molecules and Fmoc-protected amino acids. The following table summarizes the expected qualitative solubility in common laboratory solvents.

Solvent ClassificationSolventExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of the PEG chain and the amine group, combined with the ability of DMSO to solvate a wide range of compounds, suggests good solubility.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent capable of dissolving both polar and nonpolar moieties of the molecule.
Acetonitrile (B52724) (ACN)SolubleThe polarity of acetonitrile should facilitate the dissolution of the PEG and amine components.
Chlorinated Dichloromethane (DCM)SolubleThe hydrophobic Fmoc group is readily solvated by chlorinated solvents like DCM.
Chloroform (B151607) (CHCl₃)SolubleSimilar to DCM, chloroform is effective at dissolving the nonpolar Fmoc group.
Polar Protic WaterSparingly Soluble to InsolubleWhile the PEG4 linker enhances aqueous solubility, the large, hydrophobic Fmoc group is expected to significantly limit solubility in purely aqueous media.
Methanol (MeOH)SolubleMethanol's polarity and hydrogen bonding capability should allow for the dissolution of the entire molecule.
Ethanol (B145695) (EtOH)SolubleSimilar to methanol, ethanol is expected to be a good solvent for this compound.
Nonpolar TolueneSparingly SolubleThe hydrophobic Fmoc group may allow for some solubility, but the polar PEG and amine groups will limit it.
HexanesInsolubleThe high polarity of the PEG and amine components makes solubility in nonpolar aliphatic solvents highly unlikely.
Diethyl EtherInsolublePolyethylene glycol derivatives generally exhibit poor solubility in diethyl ether.[1]

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized method for determining the qualitative solubility of this compound in various solvents at room temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, DCM, Water, Methanol, Toluene)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Weigh approximately 1-2 mg of this compound and place it into a clean, dry glass vial.

  • Solvent Addition: Add 100 µL of the selected solvent to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Visual Inspection: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears hazy or colloidal.

    • Insoluble: The solid does not appear to dissolve, and the bulk of the material remains as a precipitate.

  • Incremental Solvent Addition (for sparingly soluble or insoluble results): If the compound is not fully soluble, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL. Note the approximate concentration at which dissolution occurs if the compound becomes soluble.

  • Heating (Optional): For some compounds and solvents, solubility can be increased by gentle heating. If the compound remains insoluble at room temperature, the vial can be gently warmed (e.g., in a 40-50°C water bath) and mixed again. Observe if the solubility changes and note if the compound precipitates upon cooling.

  • Data Recording: Record the observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble, and at what approximate concentration.

Visualizing Methodologies and Concepts

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

G Experimental Workflow for Solubility Determination A Weigh 1-2 mg of This compound B Add 100 µL of Solvent A->B C Vortex for 30-60 seconds B->C D Visually Inspect Solution C->D E Soluble? D->E F Record as 'Soluble' E->F Yes G Add more solvent (up to 1 mL) E->G No G->C H Record as 'Sparingly Soluble' or 'Insoluble' G->H

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the qualitative solubility of a compound.

G Molecular Structure and Solvent Interactions cluster_0 This compound cluster_1 Solvent Types A Fmoc Group (Hydrophobic) E Chlorinated (e.g., DCM) A->E Favorable Interaction F Polar Protic (e.g., Water, MeOH) A->F Unfavorable Interaction G Nonpolar (e.g., Hexanes) A->G Favorable Interaction B PEG4 Linker (Hydrophilic) D Polar Aprotic (e.g., DMSO, DMF) B->D Favorable Interaction B->F Favorable Interaction B->G Unfavorable Interaction C Amine Group (Polar) C->D Favorable Interaction C->F Favorable Interaction C->G Unfavorable Interaction

Caption: A diagram showing the relationship between the structural components of this compound and their favorable or unfavorable interactions with different solvent types.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-N-amido-PEG4-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Fmoc-N-amido-PEG4-acid. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease. The modular nature of PROTACs, consisting of a target protein-binding ligand (warhead), an E3 ubiquitin ligase-binding ligand, and a connecting linker, allows for rational design and optimization.

The choice of linker is critical in PROTAC design as it influences the molecule's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. Polyethylene glycol (PEG)-based linkers, such as Fmoc-N-amido-PEG4-acid, are frequently employed to enhance the aqueous solubility and pharmacokinetic properties of PROTACs.[1]

Fmoc-N-amido-PEG4-acid is a versatile building block for PROTAC synthesis, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one end and a terminal carboxylic acid at the other.[2] This allows for a sequential and controlled conjugation of the E3 ligase ligand and the target protein binder. The Fmoc protecting group can be readily removed under basic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized binding ligand. Conversely, the terminal carboxylic acid of the linker can be activated to react with an amine-functionalized binding ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using Fmoc-N-amido-PEG4-acid typically follows a modular and stepwise approach. The general workflow involves the initial coupling of the linker to either the E3 ligase ligand or the target protein binder, followed by the deprotection of the Fmoc group and subsequent coupling of the second binding ligand.

PROTAC_Synthesis_Workflow start Start Materials: - Fmoc-N-amido-PEG4-acid - E3 Ligase Ligand (amine-functionalized) - Target Protein Binder (carboxyl-functionalized) step1 Step 1: Amide Coupling (Activate Linker's Carboxylic Acid) start->step1 intermediate1 Intermediate 1: E3 Ligase Ligand-PEG4-NH-Fmoc step1->intermediate1 step2 Step 2: Fmoc Deprotection (Piperidine in DMF) intermediate1->step2 intermediate2 Intermediate 2: E3 Ligase Ligand-PEG4-NH2 step2->intermediate2 step3 Step 3: Amide Coupling (Activate Target Binder's Carboxylic Acid) intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification (Preparative HPLC) final_protac->purification

A representative workflow for the synthesis of a PROTAC using Fmoc-N-amido-PEG4-acid.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. This example utilizes the BRD4 inhibitor JQ1 as the target protein binder and pomalidomide (B1683931) as the E3 ligase ligand.

Materials and Reagents
  • Fmoc-N-amido-PEG4-acid

  • Pomalidomide (amine-functionalized)

  • (+)-JQ1 (carboxylic acid-functionalized)

  • N,N,N',N'-Tetramethyl-O-(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)uronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Protocol 1: Coupling of Fmoc-N-amido-PEG4-acid to Pomalidomide

This protocol describes the activation of the carboxylic acid on Fmoc-N-amido-PEG4-acid and its subsequent coupling to the amine group of pomalidomide.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-N-amido-PEG4-acid (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add pomalidomide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Fmoc-protected pomalidomide-PEG4 intermediate.

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to expose the terminal amine.

  • Dissolution: Dissolve the Fmoc-protected pomalidomide-PEG4 intermediate (1.0 eq) in DMF.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The resulting amine is often used in the next step without further purification.

Protocol 3: Coupling of JQ1 to the Deprotected Intermediate

This protocol describes the final step of coupling the carboxylic acid-functionalized JQ1 to the newly exposed amine of the pomalidomide-PEG4 intermediate.

  • Dissolution and Activation: In a separate flask under an inert atmosphere, dissolve (+)-JQ1-acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.

  • Coupling: To this activated JQ1 solution, add a solution of the deprotected pomalidomide-PEG4 amine intermediate (from Protocol 2) in anhydrous DMF.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Data Presentation

The following table summarizes representative data for a BRD4-targeting PROTAC synthesized using a PEG4 linker. The data provided is for illustrative purposes and may vary depending on the specific experimental conditions.

ParameterValueMethod
Synthesis
Yield (Final Step)35%Isolated Yield
Purity>98%HPLC
Characterization
Molecular Weight (Expected)Calculated-
Molecular Weight (Observed)Matching ExpectedLC-MS
Biological Activity
DC50 (BRD4 Degradation)50 nMWestern Blot
Dmax (BRD4 Degradation)>90%Western Blot
Cell Viability IC50100 nMCellTiter-Glo

Signaling Pathway

The synthesized PROTAC is designed to target BRD4 for degradation. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers. It plays a crucial role in the regulation of gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the promoters and enhancers of target genes, including oncogenes like c-Myc. By inducing the degradation of BRD4, the PROTAC can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.

BRD4_Signaling_Pathway BRD4 BRD4 Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Proteasome Proteasome BRD4->Proteasome targeted to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Oncogenes Oncogenes (e.g., c-Myc) Transcriptional_Machinery->Oncogenes activates Cancer_Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cancer_Cell_Proliferation PROTAC BRD4-PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Ubiquitin Ubiquitin Degradation BRD4 Degradation Proteasome->Degradation Transcription_Activation Transcription Activation Degradation->Transcription_Activation inhibits

Mechanism of action of a BRD4-targeting PROTAC.

Conclusion

Fmoc-N-amido-PEG4-acid is a valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled and sequential assembly of the final molecule. The inclusion of a PEG4 spacer can enhance the solubility and pharmacokinetic properties of the resulting PROTAC, which are critical for its therapeutic efficacy. The provided protocols and conceptual framework offer a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Fmoc-N-amido-PEG4-amine in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC.[1][2] Fmoc-N-amido-PEG4-amine is a versatile, heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer, offering several advantages in ADC design.

The primary amine functionality allows for conjugation to a variety of payloads, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group provides an orthogonal handle for deprotection under mild basic conditions, enabling sequential and controlled conjugation strategies.[3][4] The integrated PEG4 spacer enhances the hydrophilicity of the linker-payload complex, which can mitigate aggregation issues often associated with hydrophobic drugs and improve the pharmacokinetic properties of the resulting ADC.[5][6]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols and data presentation to guide researchers in this field.

Principle of the Method

The synthesis of an ADC using this compound typically involves a multi-step process:

  • Payload Activation and Linker Conjugation: The cytotoxic payload is first activated and conjugated to the primary amine of the this compound linker.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the linker-payload conjugate using a mild base, typically piperidine (B6355638) in an organic solvent, to expose a primary amine.[4]

  • Antibody Modification and Conjugation: The antibody is modified to introduce a reactive handle (e.g., through reduction of interchain disulfides to generate free thiols). The deprotected linker-payload is then conjugated to the modified antibody.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker-payload, and other impurities. The purified ADC is then extensively characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

The incorporation of a PEG4 linker, such as that in this compound, can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative data on the effects of PEGylation on key ADC parameters.

Linker TypeAverage DAR% Aggregation (Stressed)In Vitro Plasma Stability (% Intact ADC after 72h)
Non-PEGylated Linker3.815.2%85%
This compound 3.9 7.5% 92%
Long-chain PEG Linker (PEG12)4.14.2%95%

Table 1: Impact of PEG4 Linker on ADC Drug-to-Antibody Ratio (DAR) and Stability. This table illustrates that the inclusion of a short PEG4 linker can reduce aggregation under stress conditions and improve plasma stability compared to a non-PEGylated linker, with minimal impact on the average DAR.

ADC ConstructLinker TypeClearance (mL/hr/kg)Half-life (t½) (hours)
ADC-DrugXNon-PEGylated0.45120
ADC-PEG4-DrugX This compound 0.30 150
ADC-PEG12-DrugXLong-chain PEG Linker (PEG12)0.22180

Table 2: Influence of PEG4 Linker on ADC Pharmacokinetics. This table demonstrates that ADCs containing a PEG4 linker exhibit reduced clearance and a longer plasma half-life compared to their non-PEGylated counterparts, which can lead to improved tumor exposure.[7]

Experimental Protocols

Protocol 1: Synthesis of Linker-Payload Conjugate

This protocol describes the conjugation of a payload with a carboxylic acid group to this compound.

Materials:

  • This compound

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • To the filtrate, add this compound (1 equivalent) and stir at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected linker-payload conjugate.

Protocol 2: Fmoc Deprotection of Linker-Payload

This protocol details the removal of the Fmoc protecting group.

Materials:

  • Fmoc-protected linker-payload conjugate

  • 20% Piperidine in DMF (v/v)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected linker-payload conjugate in 20% piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected linker-payload by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Protocol 3: Antibody Reduction and ADC Conjugation

This protocol describes the generation of free thiols on the antibody and subsequent conjugation with the deprotected linker-payload (assuming a maleimide-functionalized linker-payload for this example).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Deprotected linker-payload with a maleimide (B117702) group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Protein A affinity chromatography column

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Dissolve the deprotected maleimide-linker-payload in DMSO to a concentration of 10 mM.

  • Add a 5-fold molar excess of the linker-payload solution to the reduced antibody.

  • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

  • Purify the ADC using a Protein A affinity chromatography column.[9][10]

  • Wash the column with PBS, and elute the ADC with elution buffer.

  • Immediately neutralize the eluted fractions with neutralization buffer.

  • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) using a desalting column.

Protocol 4: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) [1][5]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by the weighted average of the different species.

B. Analysis of Aggregation by Size Exclusion Chromatography (SEC) [11][12]

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the purified ADC sample.

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Quantify the percentage of high molecular weight species (aggregates) relative to the monomeric ADC peak.

C. In Vitro Plasma Stability Assay [13][14]

Materials:

  • Purified ADC

  • Human plasma

  • PBS, pH 7.4

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Isolate the ADC from the plasma using Protein A magnetic beads.

  • Analyze the captured ADC by LC-MS to determine the amount of intact ADC remaining.

  • Analyze the plasma supernatant by LC-MS/MS to quantify the amount of released payload.

Visualizations

ADC_Conjugation_Workflow cluster_payload Payload Preparation cluster_linker Linker Preparation cluster_antibody Antibody Preparation & Conjugation cluster_analysis Purification & Analysis Payload Payload (with COOH) Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload DCC, NHS Fmoc_Linker This compound Deprotected_Linker Deprotected Linker-Payload Fmoc_Linker->Deprotected_Linker 1. Conjugate to Payload 2. 20% Piperidine/DMF ADC Antibody-Drug Conjugate Deprotected_Linker->ADC Conjugation Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody (with SH) Antibody->Reduced_Antibody TCEP Reduced_Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC Protein A Chromatography Characterization Characterization (DAR, Purity, Stability) Purified_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization Payload_Release Payload Release ADC->Payload_Release Lysosomal Trafficking AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Death Cell Death mTOR->Cell_Death Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Death Promotion of Proliferation Payload_Release->Cell_Death Induction of Apoptosis

Caption: ADC targeting the HER2 signaling pathway.

ADC_Analytical_Workflow cluster_characterization ADC Characterization Purified_ADC Purified ADC Sample HIC HIC Analysis Purified_ADC->HIC SEC SEC Analysis Purified_ADC->SEC LCMS LC-MS Analysis Purified_ADC->LCMS Plasma_Stability Plasma Stability Assay Purified_ADC->Plasma_Stability DAR Average DAR Drug Distribution HIC->DAR Aggregation % Aggregates % Monomer SEC->Aggregation Identity Intact Mass Confirmation LCMS->Identity Stability Drug Shedding Metabolism Plasma_Stability->Stability

Caption: Analytical workflow for ADC characterization.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-amido-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Fmoc-N-amido-PEG4-amine, offers significant advantages, including enhanced solubility of the final peptide, reduced immunogenicity, and improved pharmacokinetic properties.[1][2] This heterobifunctional linker, featuring a terminal amine and an Fmoc-protected amine, is particularly valuable in the synthesis of complex biomolecules and serves as a versatile tool in drug development, notably in the construction of Proteolysis Targeting Chimeras (PROTACs).[3]

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence via SPPS, methods for peptide elongation, cleavage, and purification, as well as representative data on the impact of PEGylation.

Properties of this compound

This compound is a hydrophilic spacer that can be incorporated into a peptide sequence. Its key features include:

  • Fmoc-Protected Amine: Allows for standard Fmoc-based SPPS chemistry for deprotection and subsequent amino acid coupling.

  • Terminal Amine: Enables coupling to a carboxylic acid-functionalized resin (e.g., Merrifield resin) or to the side chain of an acidic amino acid.

  • PEG4 Spacer: A discrete PEG linker that enhances the solubility and bioavailability of the resulting peptide.

Experimental Protocols

The following protocols detail the steps for utilizing this compound in SPPS.

Protocol 1: Loading of this compound onto Carboxyl-Terminated Resin

This protocol describes the initial step of attaching the amine-terminated linker to a resin functionalized with a carboxylic acid, such as a converted Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Potassium phthalimide (B116566)

  • Hydrazine (B178648)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Preparation (Conversion of Merrifield to Aminomethyl Resin):

    • Swell Merrifield resin in DMF.

    • React with potassium phthalimide in DMF at 100°C to form phthalimidomethyl resin.

    • Wash the resin extensively with DMF, water, and methanol.

    • Treat the resin with hydrazine in ethanol (B145695) at reflux to yield aminomethyl resin.

    • Wash the resin with hot ethanol, water, and methanol, then dry under vacuum.

    • This step is to generate a free amine on the resin. Alternatively, a pre-made aminomethyl resin can be used to couple a carboxyl-containing linker first, to which the this compound can then be attached.

  • Activation of Resin Carboxyl Group (if starting with a carboxyl-resin):

    • Swell the carboxyl-terminated resin (e.g., Merrifield resin converted to have a terminal carboxylic acid) in DMF for 1-2 hours.

    • Wash the resin with DMF (3 times).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

    • Allow the mixture to pre-activate for 10-15 minutes.

    • Add the activated linker solution to the swollen resin.

    • Add DIPEA (4 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing and Capping:

    • Wash the resin with DMF (5 times) and DCM (5 times).

    • To cap any unreacted carboxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (1:2:7 ratio) for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This protocol outlines the iterative steps of deprotection and coupling to build the peptide chain on the linker-functionalized resin.

Materials:

  • Linker-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • DIPEA

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.) and a coupling agent (e.g., HATU, 3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-loaded resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Incubate at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The inclusion of a PEG linker can significantly impact the yield and purity of synthesized peptides. The following table summarizes representative data on the effect of N-terminal PEGylation on peptide synthesis.

Peptide IDN-Terminal ModificationCrude Yield (%)Crude Purity (%)Purified Yield (%)Final Purity (%)Solubility
Peptide ANone657020>95Low
Peptide A-PEG4Fmoc-N-amido-PEG4787535>98High
Peptide BNone586515>95Moderate
Peptide B-PEG4Fmoc-N-amido-PEG4727030>98High

Note: This data is representative and illustrates the general trend observed with PEGylation. Actual yields and purities will vary depending on the peptide sequence and synthesis conditions.[1] The theoretical yield can be calculated based on the initial resin loading.[4]

Visualizations of Workflows and Pathways

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow for Linker Incorporation

Linker_Workflow Start Carboxyl-Terminated Resin Swell Swell Resin (DMF) Start->Swell Couple Couple Linker to Resin Swell->Couple Activate Activate Linker (this compound + HOBt/DIC) Activate->Couple Wash Wash (DMF/DCM) Couple->Wash Cap Cap Unreacted Sites (Acetic Anhydride/DIPEA) Wash->Cap End Linker-Loaded Resin (Ready for SPPS) Cap->End

Caption: Workflow for coupling this compound to a carboxyl-terminated resin.

Applications in Drug Development

Peptides modified with PEG linkers are of significant interest in drug development. The PEG moiety can shield the peptide from proteolytic degradation and reduce renal clearance, thereby extending its circulating half-life. A key area of application is the development of inhibitors for intracellular signaling pathways implicated in disease.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[5] Aberrant JAK/STAT signaling is associated with various cancers and inflammatory diseases.[5] The development of peptide-based inhibitors that can disrupt protein-protein interactions within this pathway is a promising therapeutic strategy. PEGylation of such peptides can enhance their stability and cellular uptake.

A PEGylated peptide inhibitor could be designed to bind to the SH2 domain of a STAT protein, preventing its phosphorylation by JAKs and subsequent dimerization and translocation to the nucleus. This would inhibit the transcription of target genes involved in cell proliferation and survival.

JAK/STAT Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT (monomer) JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Peptide PEGylated Peptide Inhibitor Peptide->STAT Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Simplified diagram of the JAK/STAT signaling pathway and a potential point of inhibition.

Conclusion

The use of this compound in SPPS provides a robust method for synthesizing PEGylated peptides with enhanced physicochemical properties. The protocols outlined in these notes offer a comprehensive guide for researchers to incorporate this versatile linker into their peptide synthesis workflows. The resulting PEGylated peptides have broad applications in drug discovery and development, including the potential to modulate critical signaling pathways such as the JAK/STAT cascade, opening new avenues for therapeutic intervention.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-N-amido-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles. Fmoc-N-amido-PEG4-amine is a heterobifunctional linker that offers a versatile platform for nanoparticle functionalization. It features a terminal amine group for covalent attachment to nanoparticles and an Fmoc-protected amine, which, after deprotection, allows for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.

One of the most promising applications for nanoparticles functionalized with linkers like this compound is in the delivery of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] By loading PROTACs onto nanoparticles, their delivery to specific tissues or cells can be enhanced, potentially increasing their therapeutic efficacy and reducing off-target effects.

These application notes provide a detailed protocol for the surface modification of carboxylated nanoparticles with this compound and discuss its application in the context of PROTAC delivery.

Data Presentation

The successful surface modification of nanoparticles with this compound and subsequent drug loading can be monitored by a variety of analytical techniques. The following table provides representative data for the characterization of nanoparticles at different stages of modification and drug loading.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Carboxylated Nanoparticles150 ± 5< 0.2-35 ± 3N/A
This compound Modified Nanoparticles165 ± 7< 0.2-28 ± 4N/A
Deprotected Amine-PEG4-Nanoparticles168 ± 6< 0.2-25 ± 5N/A
PROTAC-Conjugated Nanoparticles180 ± 8< 0.25-20 ± 485 ± 5

This table presents expected trends in nanoparticle characteristics. Actual values will vary depending on the specific nanoparticle composition, size, and the PROTAC molecule used.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: Deionized water

  • Centrifugal filter units (appropriate molecular weight cut-off)

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation to this compound:

    • Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.

    • Add the activated nanoparticle suspension to the this compound solution. A 10-fold molar excess of the PEG linker to the nanoparticle surface carboxyl groups is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.4 with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer using centrifugal filter units to remove unreacted reagents.

Protocol 2: Fmoc Deprotection and PROTAC Conjugation

This protocol outlines the removal of the Fmoc protecting group and the subsequent conjugation of a PROTAC molecule to the newly exposed amine groups.

Materials:

  • This compound modified nanoparticles

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • PROTAC with a reactive group for amine conjugation (e.g., NHS ester)

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Washing Buffer: Deionized water

  • Centrifugal filter units

Procedure:

  • Fmoc Deprotection:

    • Resuspend the Fmoc-functionalized nanoparticles in the Deprotection Solution.

    • Incubate for 30 minutes at room temperature with gentle mixing.

    • Purify the deprotected nanoparticles by repeated centrifugation and resuspension in DMF, followed by Washing Buffer to remove piperidine and dibenzofulvene-piperidine adduct.

  • PROTAC Conjugation:

    • Resuspend the deprotected amine-PEG4-nanoparticles in Conjugation Buffer.

    • Add the PROTAC-NHS ester solution (dissolved in a minimal amount of DMSO and diluted in Conjugation Buffer) to the nanoparticle suspension. A 5-fold molar excess of the PROTAC to the surface amine groups is a suggested starting point.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

    • Purify the PROTAC-conjugated nanoparticles by repeated centrifugation and resuspension in Washing Buffer to remove unreacted PROTAC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Application np_synth Carboxylated Nanoparticle Synthesis activation Activation of Carboxyl Groups (EDC/NHS) np_synth->activation conjugation Conjugation with This compound activation->conjugation deprotection Fmoc Deprotection (Piperidine) conjugation->deprotection protac_conjugation PROTAC Conjugation deprotection->protac_conjugation dls DLS (Size, PDI) protac_conjugation->dls zeta Zeta Potential protac_conjugation->zeta drug_loading Drug Loading Efficiency protac_conjugation->drug_loading in_vitro In Vitro Cell Studies protac_conjugation->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo

Caption: Experimental workflow for nanoparticle surface modification.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Protein Degradation Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Target Target Protein E3->Target Polyubiquitination PolyUb_Target Polyubiquitinated Target Protein PROTAC_NP PROTAC-Nanoparticle PROTAC_NP->E3 Recruitment PROTAC_NP->Target Binding Proteasome 26S Proteasome PolyUb_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

References

Application Notes and Protocols for Amide Bond Formation with Fmoc-N-amido-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Fmoc-N-amido-PEG4-acid in amide bond formation, a critical step in the synthesis of modified peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Introduction to Fmoc-N-amido-PEG4-acid

Fmoc-N-amido-PEG4-acid is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development.[1][2][3][4][5][6][7][8][9][10][11] It features two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[3][4][6][7]

The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF).[6] This allows for sequential and controlled conjugation strategies.

The terminal carboxylic acid is the reactive handle for forming stable amide bonds with primary or secondary amines on target molecules such as peptides, proteins, or small molecule drugs. This reaction is typically facilitated by the use of coupling reagents.[3][4]

The PEG4 spacer is a key feature that enhances the aqueous solubility and reduces aggregation of the resulting conjugates.[3][4][6][7] The defined length of the PEG chain allows for precise control over the spacing between the conjugated molecules.

Applications

Fmoc-N-amido-PEG4-acid is a versatile tool with a range of applications in research and drug development:

  • Solid-Phase Peptide Synthesis (SPPS): It can be incorporated into peptides to introduce a flexible, hydrophilic spacer, which can be used for subsequent labeling or conjugation after Fmoc deprotection.[7]

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[6]

  • PROTACs: In the development of PROTACs, this linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the degradation of the target protein.[5][6]

  • Bioconjugation: It is widely used to modify proteins, probes, and other biomolecules to enhance their properties or to enable further functionalization.[7]

Experimental Protocols

General Materials and Reagents
  • Fmoc-N-amido-PEG4-acid

  • Amine-containing substrate (e.g., peptide on resin, small molecule)

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • Additives (optional, to suppress racemization and improve efficiency):

    • N-hydroxysuccinimide (NHS)

    • 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, DCM, Methanol

  • Solid support (for SPPS), e.g., Rink amide resin

  • Inert gas (Nitrogen or Argon)

Protocol 1: Amide Bond Formation in Solution Phase

This protocol describes the coupling of Fmoc-N-amido-PEG4-acid to an amine-containing small molecule in solution.

Reaction Scheme:

G cluster_reagents Reagents Fmoc_PEG_Acid Fmoc-N-amido-PEG4-acid Product Fmoc-NH-PEG4-CO-NH-R (Conjugate) Fmoc_PEG_Acid->Product Amine R-NH2 (Amine-containing molecule) Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product

Amide bond formation in solution phase.

Procedure:

  • Dissolution: Dissolve Fmoc-N-amido-PEG4-acid (1.0 eq) and the amine-containing molecule (1.0 - 1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Activation: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Coupling: Add the activation solution to the solution from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

Coupling ReagentBaseReaction Time (h)Temperature (°C)Typical Yield (%)
HATUDIPEA22585-95
EDC/NHSDIPEA42570-85
DCC/HOBtDIPEA42565-80
Protocol 2: Amide Bond Formation in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-N-amido-PEG4-acid into a peptide chain on a solid support.

Experimental Workflow:

G Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-N-amido-PEG4-acid HATU, DIPEA in DMF Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Continue Continue Peptide Synthesis or Cleavage Washing2->Continue

SPPS workflow for incorporating the linker.

Procedure:

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with fresh solution for 15 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate vial, pre-activate Fmoc-N-amido-PEG4-acid (2.0 eq relative to resin loading) with HATU (1.9 eq) and DIPEA (4.0 eq) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Further Steps: The resin is now ready for the next Fmoc deprotection and coupling cycle to continue peptide elongation, or for cleavage from the resin if the synthesis is complete.

Quantitative Data (Representative for SPPS):

Coupling ReagentBaseReaction Time (h)Coupling Efficiency (%)
HATUDIPEA1>99
HBTU/HOBtDIPEA1.5>98
DIC/HOBtDIPEA2>95

Visualization of a Relevant Biological Pathway

While Fmoc-N-amido-PEG4-acid is a synthetic tool, it is frequently used in the construction of PROTACs that target specific proteins for degradation. A common target for PROTACs is the Bromodomain and Extra-Terminal (BET) protein BRD4, which is involved in the transcriptional regulation of oncogenes. The following diagram illustrates the general mechanism of a BRD4-targeting PROTAC.

G cluster_protac PROTAC Action cluster_cellular_effect Cellular Effect PROTAC BRD4-Targeting PROTAC Ternary_Complex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Transcription_Inhibition Inhibition of Oncogene Transcription Degradation->Transcription_Inhibition Apoptosis Induction of Apoptosis Transcription_Inhibition->Apoptosis

Mechanism of a BRD4-targeting PROTAC.

Characterization of Conjugates

After synthesis and purification, it is essential to characterize the final product to confirm its identity and purity. Common analytical techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Storage and Handling

Fmoc-N-amido-PEG4-acid should be stored at -20°C in a dry, dark place to prevent degradation. When handling, it is advisable to work under an inert atmosphere, especially when using anhydrous solvents, to avoid hydrolysis of the activated species during the coupling reaction.

References

Application Notes and Protocols: Fmoc-N-amido-PEG4-amine in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG4-amine is a versatile molecule that combines the self-assembling properties of the fluorenylmethyloxycarbonyl (Fmoc) group with the hydrophilicity and biocompatibility of a short polyethylene (B3416737) glycol (PEG) linker. This unique structure makes it an excellent candidate for the formation of supramolecular hydrogels. These hydrogels are held together by non-covalent interactions, such as π-π stacking of the Fmoc groups and hydrogen bonding, which allows for the creation of shear-thinning and injectable materials suitable for a variety of biomedical applications, including drug delivery, 3D cell culture, and tissue engineering.[1][2]

The self-assembly of Fmoc-protected amino acids and peptides into nanofibrous hydrogel networks is a well-established phenomenon.[3][4] By analogy, this compound is expected to self-assemble into similar fibrillar networks, where the PEG linker can provide improved water retention and biocompatibility. The terminal primary amine offers a site for further functionalization, allowing for the covalent attachment of bioactive molecules or cross-linking agents.

These application notes provide an overview of the potential uses of this compound in hydrogel formation, along with detailed protocols to serve as a starting point for experimental work.

Key Applications

  • Controlled Drug Delivery: The porous and hydrated network of this compound hydrogels can encapsulate therapeutic molecules, from small drugs to larger biologics, and release them in a sustained manner.[5] The release kinetics can be tuned by altering the hydrogel concentration and cross-linking density.

  • 3D Cell Culture: The biocompatible and soft nature of these hydrogels mimics the extracellular matrix, providing a suitable environment for three-dimensional cell culture.[1][2] This allows for more physiologically relevant cell-based assays and tissue model development.

  • Tissue Engineering: Functionalized this compound hydrogels can be used as scaffolds to support cell growth and tissue regeneration. The injectable nature of these hydrogels makes them ideal for minimally invasive procedures.

Data Presentation: Hydrogel Properties

While specific quantitative data for hydrogels formed exclusively from this compound is not extensively available in the literature, the following tables provide expected trends and comparative data based on similar Fmoc-peptide and PEG-containing hydrogel systems. Researchers should consider this data as a guideline for their own experimental design and characterization.

Table 1: Expected Mechanical Properties of this compound Hydrogels

Hydrogel Concentration (wt%)Expected Storage Modulus (G') (Pa)Expected Gelation TimeNotes
0.5 - 1.0100 - 1000Minutes to HoursSofter gel, suitable for 3D cell culture of sensitive cells.
1.0 - 2.01000 - 10,000MinutesStiffer gel, suitable for controlled drug release and more robust cell scaffolds.
> 2.0> 10,000Rapid (Seconds to Minutes)Very stiff gel, may be brittle.

Note: The storage modulus is a measure of the elastic properties of the hydrogel and is highly dependent on the preparation method and final concentration. The incorporation of PEG can influence these values.[6][7]

Table 2: Influence of Preparation Method on Hydrogel Properties

Preparation MethodKey FeatureExpected Impact on Hydrogel
pH Switch Gelation induced by a change in pH.Can produce homogeneous hydrogels with tunable properties based on the final pH.[8]
Solvent Switch Gelation induced by adding a non-solvent (e.g., water) to a solution of the gelator in an organic solvent.Often results in rapid gelation and can create fibrillar networks. The final properties can be sensitive to the rate of non-solvent addition.

Experimental Protocols

The following protocols are adapted from established methods for forming hydrogels from Fmoc-peptide derivatives and should be optimized for this compound.

Protocol 1: Hydrogel Formation via pH Switch Method

This method relies on the pH-dependent solubility of the Fmoc-containing molecule to trigger self-assembly and gelation.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution or Glucono-δ-lactone (GdL)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolution: Weigh the desired amount of this compound and dissolve it in a small volume of 0.1 M NaOH to create a stock solution (e.g., 10 mg/mL). The solution should be clear.

  • pH Adjustment (Method A - Direct Acidification): Slowly add 0.1 M HCl dropwise to the this compound solution while gently vortexing. Monitor the pH and stop when it approaches the desired final pH (e.g., 7.4).

  • pH Adjustment (Method B - Slow Acidification): For a more controlled gelation, add Glucono-δ-lactone (GdL) to the alkaline this compound solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation. The amount of GdL will need to be optimized.

  • Gelation: Allow the solution to stand at room temperature. Gelation can be confirmed by inverting the vial; a stable hydrogel will not flow.

  • Buffer Exchange: Once the hydrogel has formed, it can be gently washed with PBS (pH 7.4) to equilibrate the buffer and remove any excess acid or base.

Protocol 2: Hydrogel Formation via Solvent Switch Method

This method is suitable for inducing rapid self-assembly.

Materials:

  • This compound

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))

  • Deionized water or cell culture medium

Procedure:

  • Stock Solution Preparation: Dissolve this compound in the chosen organic solvent to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Gelation Induction: Rapidly dilute the stock solution with deionized water or cell culture medium to the desired final concentration (e.g., 0.5 - 2.0 wt%). Gentle mixing may be required initially.

  • Incubation: Allow the solution to stand at room temperature or at 37°C to promote gelation.

  • Confirmation: Check for hydrogel formation by the vial inversion test.

Visualizations

Diagram 1: Self-Assembly Mechanism of this compound

cluster_0 Molecular State cluster_1 Self-Assembly Process cluster_2 Supramolecular Structures Monomers This compound Monomers in Solution PiStacking π-π Stacking of Fmoc Groups Monomers->PiStacking Trigger (pH or Solvent Switch) HBonding Hydrogen Bonding Fibers Nanofiber Formation PiStacking->Fibers HBonding->Fibers Network 3D Hydrogel Network Fibers->Network Entanglement

Caption: Proposed self-assembly of this compound into a hydrogel network.

Diagram 2: Experimental Workflow for Hydrogel-Based 3D Cell Culture

Start Start: Prepare This compound Stock Solution CellSuspension Prepare Cell Suspension in Culture Medium Start->CellSuspension Mixing Mix Cell Suspension with This compound Solution Start->Mixing CellSuspension->Mixing Gelation Induce Gelation (e.g., pH or temperature shift) Mixing->Gelation Incubation Incubate 3D Cell Culture (37°C, 5% CO2) Gelation->Incubation Analysis Analyze Cell Viability, Growth, and Function Incubation->Analysis End End Analysis->End

Caption: Workflow for encapsulating and culturing cells in a 3D hydrogel matrix.

Diagram 3: Logic Diagram for Controlled Drug Release

cluster_0 Hydrogel Formulation cluster_1 Release Mechanisms cluster_2 Outcome DrugLoading Drug Encapsulation in Hydrogel Matrix Diffusion Diffusion through Porous Network DrugLoading->Diffusion Degradation Hydrogel Degradation DrugLoading->Degradation SustainedRelease Sustained Drug Release at Target Site Diffusion->SustainedRelease Degradation->SustainedRelease

Caption: Mechanisms governing the sustained release of drugs from the hydrogel.

References

Troubleshooting & Optimization

Fmoc-N-amido-PEG4-amine storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-amido-PEG4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on storage, stability, and troubleshooting common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: this compound should be stored at -20°C for long-term stability.[1][2] It is also recommended to keep it in a dry, dark place under an inert atmosphere, such as Nitrogen or Argon, to prevent degradation from moisture and light.[3] While it is often shipped at ambient temperature, it is crucial to transfer it to the recommended storage conditions upon receipt for long-term preservation.[1][2]

Q2: Is this compound sensitive to moisture?

A: Yes, PEG derivatives are generally hygroscopic and sensitive to moisture.[4] Exposure to humidity can cause the solid material to become tacky and difficult to handle.[4] It is essential to minimize exposure to air. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture inside the vial.[3][4] After use, it is good practice to backfill the container with an inert gas like nitrogen or argon before sealing.[3]

Q3: What are the signs of degradation for this compound?

A: A physical sign of degradation due to improper storage (moisture exposure) is the solid reagent becoming tacky and difficult to manipulate.[4] Chemically, degradation would involve the premature loss of the Fmoc protecting group or modification of the PEG chain, which might not be visible. In an experimental context, poor coupling efficiency or the appearance of unexpected byproducts in your analytical data (e.g., HPLC, mass spectrometry) would indicate potential degradation of the reagent.

Q4: What solvents are compatible with this compound?

A: this compound is soluble in common organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (B87167) (DMSO).[2] For preparing stock solutions, it is crucial to use dry (anhydrous) solvents to maintain the integrity of the compound.[4]

Q5: How is the Fmoc protecting group removed?

A: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group. It is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF, in the context of solid-phase peptide synthesis.[1][4]

Storage and Handling Summary

ParameterRecommendationSource(s)
Storage Temperature -20°C (or between -15°C and -40°C)[1][2][3]
Atmosphere Store under an inert gas (Nitrogen or Argon)[3]
Light Conditions Store in the dark[3]
Moisture Keep dry, with a desiccant outside the container[3]
Handling Allow the container to reach room temperature before opening[3][4]
After Use Backfill with inert gas before sealing[3]
Long-Term Use Consider aliquoting into smaller, single-use portions[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, particularly in the context of solid-phase peptide synthesis (SPPS) and bioconjugation.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Coupling Efficiency 1. Degraded Reagent: The carboxylic acid end may have degraded due to improper storage. 2. Incomplete Fmoc Deprotection: The amine on the resin is not fully available for coupling. 3. Inefficient Activation: The carboxylic acid of the PEG linker is not being properly activated by reagents like HATU or EDC. 4. Steric Hindrance: The growing peptide chain or the nature of the resin is preventing efficient coupling.1. Use a fresh vial of the reagent. Ensure proper storage and handling procedures are followed. 2. Increase the deprotection time with piperidine or use a stronger base like DBU (use with caution as it can promote side reactions). Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free amines before coupling. 3. Ensure your activating agents are fresh and used in the correct stoichiometry. 4. Increase the coupling time. Consider using a different coupling reagent.
Appearance of Unexpected Byproducts 1. Premature Fmoc Deprotection: The Fmoc group may be partially cleaved by basic conditions during a previous step. 2. Side Reactions: In the context of peptide synthesis, side reactions like aspartimide formation can occur if coupling to or deprotecting after an aspartic acid residue.1. Ensure that any bases used in previous steps (e.g., DIPEA for neutralization) are thoroughly washed away before the next coupling. 2. For aspartic acid-containing sequences, consider using protecting groups designed to minimize this side reaction.
Reagent is Tacky and Difficult to Handle Moisture Absorption: The reagent has been exposed to ambient air and has absorbed moisture due to its hygroscopic nature.[4]While the reagent might still be usable for non-critical applications, it is best to use a fresh, properly stored vial for reliable and reproducible results. For future prevention, always allow the vial to reach room temperature before opening and minimize its time open to the atmosphere.[4]
Poor Solubility of the Final Conjugate Insufficient PEGylation: The hydrophilic PEG spacer is intended to increase aqueous solubility.[2][5] If the final molecule is still poorly soluble, the PEG chain may not be sufficient to counteract the hydrophobicity of the rest of the molecule.This is a design consideration rather than a reagent issue. For future experiments, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12).

Experimental Workflow & Potential Issues

Below are diagrams illustrating a typical experimental workflow for incorporating this compound into a peptide on a solid support and a logical diagram for troubleshooting common problems.

experimental_workflow start_node Start: Resin with free amine prep 1. Dissolve this compound and activator (e.g., HATU) in DMF start_node->prep Prepare Reagents process_node process_node decision_node decision_node check_node check_node end_node Continue Synthesis couple 2. Coupling Reaction prep->couple Add to resin wash1 3. Wash Resin (DMF) couple->wash1 Reaction complete kaiser1 Kaiser Test? wash1->kaiser1 Take sample kaiser1->couple Positive (Incomplete) Recouple wash2 4. Wash Resin (DMF) kaiser1->wash2 Negative (Complete) deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect Proceed wash3 6. Wash Resin (DMF) deprotect->wash3 Deprotection complete kaiser2 Kaiser Test? wash3->kaiser2 Take sample kaiser2->end_node Positive (Complete) kaiser2->deprotect Negative (Incomplete) Repeat Deprotection

Caption: A typical workflow for solid-phase synthesis using this compound.

troubleshooting_workflow problem_node Problem: Poor Reaction Outcome (Low Yield / Impurities) check_reagent Is the PEG linker reagent old or improperly stored? problem_node->check_reagent decision_node decision_node cause_node cause_node solution_node solution_node cause_tacky Reagent may be degraded due to moisture. check_reagent->cause_tacky Yes check_deprotection Was Fmoc deprotection confirmed to be complete (e.g., Kaiser test)? check_reagent->check_deprotection No solution_fresh Use a fresh vial of This compound. cause_tacky->solution_fresh Solution cause_incomplete_deprotection Incomplete deprotection leads to failed coupling. check_deprotection->cause_incomplete_deprotection No / Unsure check_coupling Was coupling efficiency checked post-reaction? check_deprotection->check_coupling Yes solution_deprotection Increase deprotection time or use a stronger base (DBU). Always verify with a test. cause_incomplete_deprotection->solution_deprotection Solution cause_incomplete_coupling Inefficient activation or steric hindrance. check_coupling->cause_incomplete_coupling No / Incomplete final_analysis Analyze for known peptide side reactions (e.g., aspartimide). check_coupling->final_analysis Yes solution_coupling Recouple the reaction. Check freshness of activators. Increase coupling time. cause_incomplete_coupling->solution_coupling Solution

Caption: A troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Troubleshooting Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Nα-Fmoc deprotection of PEGylated compounds in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Fmoc deprotection in PEGylated compounds?

A1: Incomplete Fmoc deprotection of PEGylated compounds can arise from several factors, often exacerbated by the presence of the polyethylene (B3416737) glycol (PEG) chain:

  • Steric Hindrance: The bulky PEG chain can physically obstruct the deprotecting agent, typically piperidine (B6355638), from accessing the Fmoc group, especially as the peptide chain elongates.[1][2] This effect is more pronounced with higher molecular weight PEG.

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the PEG-peptide conjugate can hinder the diffusion of the deprotection reagent to the reaction site.[1] While PEG itself is soluble in many solvents, the combined entity might have different solvation properties.

  • Peptide Aggregation: The peptide portion of the conjugate can self-associate through hydrogen bonding, leading to aggregation.[3][4] This can be particularly problematic with hydrophobic sequences. The PEG chain may not always be sufficient to prevent this.

  • Formation of Secondary Structures: The growing peptide chain can adopt secondary structures, such as β-sheets, which can mask the N-terminal Fmoc group and make it inaccessible.[4]

Q2: How can I detect incomplete Fmoc deprotection?

A2: Several methods can be used to detect incomplete Fmoc removal:

  • UV-Vis Spectroscopy: Monitor the absorbance of the piperidine-dibenzofulvene (DBF) adduct in the filtrate at approximately 301 nm after the deprotection step.[1][5] A lower-than-expected absorbance suggests incomplete removal of the Fmoc group.

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines.[1] A negative result (e.g., yellow beads) after deprotection indicates that the Fmoc group is still attached. However, this test is not reliable for N-terminal proline.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Analysis of a small, cleaved portion of the peptide-resin can reveal the presence of Fmoc-adducts or deletion sequences resulting from failed deprotection in the previous cycle.

  • HPLC Analysis: Chromatographic analysis of the crude peptide after cleavage can show peaks corresponding to Fmoc-protected peptides or deletion sequences.[6]

Q3: What are common side reactions during the Fmoc deprotection of PEGylated compounds?

A3: Besides incomplete deprotection, several side reactions can occur:

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to the formation of a five-membered ring aspartimide intermediate under basic conditions (e.g., piperidine treatment). This can lead to racemization and the formation of β-aspartyl peptides.[3]

  • Diketopiperazine Formation: At the dipeptide stage, especially with proline or other sterically unhindered amino acids in the first two positions, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[3]

  • β-Elimination: Amino acids with side-chain protecting groups that have acidic protons, such as phosphoserine, can undergo β-elimination in the presence of a base.[7]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

If you observe evidence of incomplete Fmoc removal, consider the following strategies.

Troubleshooting Workflow for Incomplete Fmoc Deprotection

G start Incomplete Deprotection Detected increase_time Increase Deprotection Time start->increase_time increase_temp Increase Reaction Temperature start->increase_temp stronger_base Use a Stronger Base (e.g., DBU) start->stronger_base modify_solvent Modify Solvent System start->modify_solvent end Successful Deprotection increase_time->end If successful increase_temp->end If successful stronger_base->end If successful chaotropic_salts Add Chaotropic Salts chaotropic_salts->end If successful modify_solvent->chaotropic_salts check_reagents Check Reagent Quality modify_solvent->check_reagents check_reagents->end If successful

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Recommended Actions for Incomplete Deprotection

StrategyRecommended ChangeConsiderations
Extend Reaction Time Increase the deprotection time in increments (e.g., from 10-20 min to 30-60 min).Longer exposure to piperidine can increase the risk of side reactions like aspartimide formation.[3]
Increase Piperidine Concentration Increase from 20% to 30-50% piperidine in DMF.May not be effective if the issue is severe aggregation or steric hindrance.
Use a Stronger Base Add 1,8-Diazabicycloundec-7-ene (DBU) (e.g., 2% DBU in 20% piperidine/DMF).DBU is a very strong, non-nucleophilic base and should be used cautiously as it can promote side reactions.[1][3]
Elevate Temperature Perform the deprotection at a higher temperature (e.g., 35-50°C).Can accelerate deprotection but may also increase the rate of side reactions.
Improve Solvation Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like LiCl to the deprotection solution.NMP has better solvating properties for aggregating sequences.[3]
Issue 2: Peptide Aggregation on PEGylated Resin

Aggregation of the peptide-resin can lead to poor reagent diffusion and incomplete reactions.

Strategies to Mitigate Aggregation

StrategyRecommended ActionMechanism of Action
Solvent Modification Use NMP instead of DMF, or a mixture of DMF and DMSO.These solvents are better at disrupting hydrogen bonds that cause aggregation.[3]
Chaotropic Agents Add chaotropic salts such as LiCl or NaClO4 to the reaction mixture.These salts disrupt the organized structure of water and interfere with hydrogen bonding.[3]
Microwave Synthesis Utilize microwave irradiation during the deprotection and coupling steps.The rapid heating can disrupt aggregates and accelerate reactions.[3][8]
Resin Choice Use a low-substitution resin or a PEG-based resin (e.g., TentaGel).Reduces the density of peptide chains, minimizing inter-chain interactions.[3]
Issue 3: Side Reactions During Deprotection

Minimizing Common Side Reactions

Side ReactionRecommended Prevention StrategyExperimental Details
Aspartimide Formation Add 0.1 M HOBt to the piperidine deprotection solution.HOBt protonates the piperidine, reducing its basicity and minimizing the side reaction.[3]
Diketopiperazine Formation Use 2-chlorotrityl chloride resin for synthesis.The sterically bulky linker inhibits the backbiting cyclization reaction.[3]
Racemization Use a weaker base or shorter deprotection times if possible.Minimizes the time the deprotected amino acid is exposed to basic conditions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the PEGylated peptide-resin in DMF for at least 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin twice with fresh DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.[1]

  • Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at ~301 nm to monitor the release of the Fmoc-adduct.[1]

Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the PEGylated peptide-resin in NMP for 30-60 minutes.

  • Initial Wash: Drain the NMP and wash twice with fresh NMP.

  • First Deprotection: Add a solution of 20% piperidine in NMP and agitate for 15-30 minutes.

  • Drain and Wash: Drain the deprotection solution and wash with NMP (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in NMP and agitate for another 15-30 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to ensure all reagents are removed.

  • Confirmation: Perform a ninhydrin (B49086) test to confirm the presence of a free primary amine.[1]

Protocol 3: DBU-Mediated Deprotection for Highly Hindered Systems

Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF/NMP.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF/NMP to remove all traces of DBU and piperidine.

Signaling Pathways and Workflows

Fmoc Deprotection Mechanism

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct Piperidine-DBF Adduct Piperidine->DBF_Adduct traps Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: The mechanism of Fmoc deprotection using piperidine.

This guide is intended to provide a starting point for troubleshooting common issues. Optimal conditions may vary depending on the specific peptide sequence, PEG chain length, and solid support used. Always consider performing small-scale test cleavages to optimize conditions for your specific compound.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-N-amido-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of coupling efficiency for Fmoc-N-amido-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-N-amido-PEG4-acid and what are its primary applications?

Fmoc-N-amido-PEG4-acid is a heterobifunctional linker molecule.[1][2][3] It contains two key functional groups: an Fmoc-protected amine and a terminal carboxylic acid, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions. The carboxylic acid can be activated to react with primary amines to form a stable amide bond.[1][2] Its hydrophilic PEG spacer enhances solubility in aqueous media.[1][2]

This molecule is widely used in:

  • Peptide Synthesis: To incorporate a flexible and hydrophilic spacer into a peptide sequence.

  • Bioconjugation: To link molecules to proteins, antibodies, or other biomolecules.

  • Drug Development: As a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Q2: Which coupling reagents are recommended for Fmoc-N-amido-PEG4-acid?

A variety of coupling reagents can be used to activate the carboxylic acid of Fmoc-N-amido-PEG4-acid for reaction with primary amines. The choice of reagent can significantly impact coupling efficiency and the potential for side reactions. Commonly used reagents include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[1]

  • Uronium/Aminium Salts: such as HATU, HBTU, and COMU. These are highly efficient coupling reagents known for rapid reaction times.[5][6][7] HATU and COMU are often considered among the most powerful coupling reagents available.[5][6]

  • Phosphonium Salts: such as PyBOP.

Q3: How can I monitor the progress of the coupling reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test is a widely used qualitative method to detect the presence of free primary amines.[8][9] A negative Kaiser test (beads remain yellow) indicates that the coupling reaction is complete.[10] For solution-phase reactions, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.

Q4: What are the optimal reaction conditions for coupling Fmoc-N-amido-PEG4-acid?

Optimal conditions depend on the specific substrates and the chosen coupling reagent. However, general guidelines include:

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used.

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is typically added to neutralize acids and facilitate the reaction.

  • Temperature: Most coupling reactions are performed at room temperature. In some cases, cooling to 0°C can help to minimize side reactions.

  • Stoichiometry: A slight excess of the coupling reagent and the Fmoc-N-amido-PEG4-acid relative to the amine-containing substrate is often used to drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Incomplete activation of the carboxylic acid.- Ensure your coupling reagent is fresh and has been stored correctly. - Increase the equivalents of the coupling reagent and/or extend the pre-activation time (if applicable). - Consider using a more powerful coupling reagent like HATU or COMU.[5][6]
Poor solubility of reactants.- Ensure complete dissolution of all reactants in an appropriate anhydrous solvent (e.g., DMF, DMSO). - Gentle warming or sonication may aid dissolution.
Steric hindrance at the coupling site.- Increase the reaction time and/or temperature. - Use a less sterically hindered base. - Microwave-assisted synthesis can sometimes overcome steric hindrance and accelerate the reaction.[11][12]
Presence of moisture in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Side Products Racemization of the chiral center.- Use a coupling reagent known for low racemization, such as COMU.[5] - Add racemization suppressants like HOBt or Oxyma Pure. - Use a weaker, more sterically hindered base like 2,4,6-collidine.[11]
Guanidinylation of the free amine.- This can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[13] Avoid a large excess of the coupling reagent.
Difficulty in Product Purification Unreacted starting materials.- Optimize the reaction stoichiometry and time to ensure complete conversion. - Use a quenching agent to react with any excess activated PEG-acid before workup.
Byproducts from the coupling reagent.- Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC, COMU) to simplify purification.[14] - Utilize purification techniques like Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) for effective separation.[][16]

Data Presentation

The selection of a coupling reagent is a critical factor influencing the final yield of the desired product. The following table summarizes the comparative performance of several common coupling reagents in the synthesis of a model peptide. While not specific to Fmoc-N-amido-PEG4-acid, these data provide a valuable reference for expected efficiencies.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)Reference
HATU HOAtDIPEADMF30~99[6]
COMU -DIPEADMF15-30>99[6]
HBTU HOBtDIPEADMF30~95-98[6]
TBTU HOBtDIPEADMF30~95-98[6]
PyBOP HOBtDIPEADMF30~95[6]
DCC HOBt-DCM60~90-95[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling of Fmoc-N-amido-PEG4-acid to a Primary Amine (Solution Phase)
  • Preparation:

    • Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve Fmoc-N-amido-PEG4-acid (1.1 eq) and an appropriate coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Activation:

    • To the solution of Fmoc-N-amido-PEG4-acid and coupling reagent, add DIPEA (2.0 eq).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling:

    • Add the activated Fmoc-N-amido-PEG4-acid solution to the solution of the amine-containing substrate.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 2: Monitoring Coupling on Solid Phase using the Kaiser Test
  • Sample Preparation:

    • After the coupling reaction, take a small sample of the resin beads (approx. 5-10 mg) and place them in a small test tube.

    • Wash the resin beads thoroughly with DMF and then with ethanol (B145695) to remove any residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol (B47542) in ethanol) to the test tube.

  • Development:

    • Heat the test tube at 100-120°C for 5 minutes.[10][17]

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads remain their original color or turn yellow, and the solution remains yellow.[10]

Visualizations

Coupling_Workflow cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Amine Amine Substrate in Anhydrous Solvent Reaction Combine Activated PEG-Acid with Amine Amine->Reaction PEG_Acid Fmoc-N-amido-PEG4-acid in Anhydrous Solvent Coupling_Reagent Add Coupling Reagent (e.g., HATU) PEG_Acid->Coupling_Reagent Base Add Base (e.g., DIPEA) Coupling_Reagent->Base Activated_Ester Formation of Activated Ester Base->Activated_Ester Activated_Ester->Reaction Monitoring Monitor Reaction (TLC, LC-MS, Kaiser Test) Reaction->Monitoring Workup Aqueous Workup / Quenching Monitoring->Workup Purify Chromatography (HPLC, Flash) Workup->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for the coupling of Fmoc-N-amido-PEG4-acid.

Troubleshooting_Tree Start Low Coupling Efficiency Observed Kaiser_Test Perform Kaiser Test (SPPS) Start->Kaiser_Test Check_Reagents Check Reagent Quality & Stoichiometry Kaiser_Test->Check_Reagents Positive Check_Solubility Check Reactant Solubility Kaiser_Test->Check_Solubility Negative Recouple Recouple with Fresh Reagents Check_Reagents->Recouple Change_Reagent Use Stronger Coupling Reagent (HATU/COMU) Recouple->Change_Reagent Still Low Yield Success Coupling Successful Change_Reagent->Success Improve_Solubility Improve Solvation (Sonication, Co-solvent) Check_Solubility->Improve_Solubility Poor Consider_Sterics Consider Steric Hindrance Check_Solubility->Consider_Sterics Good Improve_Solubility->Success Increase_Time_Temp Increase Reaction Time / Temperature Consider_Sterics->Increase_Time_Temp High Consider_Sterics->Success Low Increase_Time_Temp->Success

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Fmoc-N-amido-PEG4-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with Fmoc-N-amido-PEG4-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation, peptide synthesis, and drug delivery. It features an Fmoc-protected amine for use in standard Fmoc-based solid-phase peptide synthesis (SPPS), a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce aggregation, and a terminal amine group for conjugation to various molecules.

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation. The compound is hygroscopic and should be protected from moisture. Before use, allow the container to warm to room temperature before opening to avoid condensation.

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in a variety of polar organic solvents. See the data table below for more details. The PEG spacer is designed to enhance solubility in aqueous media, though complete dissolution in purely aqueous buffers may be challenging.[1][2][3]

Q4: How does the PEG chain in this compound affect its properties?

A4: The PEG4 spacer is hydrophilic and flexible. Its inclusion in a molecule can increase aqueous solubility, improve stability, reduce immunogenicity, and prevent aggregation of the final conjugate.[4][5]

Solubility Data

SolventAbbreviationTypeSolubility
Dimethyl sulfoxide (B87167)DMSOPolar AproticHighly Soluble
N,N-DimethylformamideDMFPolar AproticHighly Soluble
DichloromethaneDCMChlorinatedSoluble
AcetonitrileACNPolar AproticSoluble
WaterH₂OPolar ProticSparingly Soluble to Insoluble
Water/Organic Mixturese.g., DMF/H₂OMixedSolubility is dependent on the ratio

Troubleshooting Guide

Problem: The compound is not dissolving in the chosen organic solvent.
  • Question: Is the solvent of sufficient purity and anhydrous?

    • Solution: Use high-purity, anhydrous solvents. Water contamination can significantly reduce the solubility of Fmoc-protected compounds in organic solvents.

  • Question: Have you tried gentle heating or sonication?

    • Solution: Gently warm the solution (e.g., to 30-40°C) or place it in a sonicator bath for a few minutes. This can help to break up any aggregates and facilitate dissolution. Avoid excessive heat, which could lead to degradation.

  • Question: Is the concentration too high?

    • Solution: Attempt to dissolve a smaller amount of the compound or add more solvent to decrease the concentration.

Problem: The compound precipitates out of solution after being dissolved.
  • Question: Was a co-solvent or anti-solvent added to the solution?

    • Solution: The addition of a solvent in which the compound is less soluble can cause precipitation. If a mixed solvent system is required, add the anti-solvent slowly while vigorously stirring.

  • Question: Has the temperature of the solution changed?

    • Solution: A decrease in temperature can lead to a decrease in solubility. If the solution was warmed to dissolve the compound, it may precipitate upon cooling to room temperature. Maintain a constant temperature if necessary for your experiment.

  • Question: Is the solution exposed to air for an extended period?

    • Solution: Absorption of atmospheric moisture can alter the solvent properties and cause precipitation. Keep the container tightly sealed.

Problem: The compound is not dissolving in an aqueous buffer.
  • Question: Are you attempting to dissolve it directly in a fully aqueous buffer?

    • Solution: Due to the hydrophobic Fmoc group, direct dissolution in aqueous buffers is often difficult. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then add this stock solution dropwise to the aqueous buffer with stirring.

  • Question: What is the pH of the aqueous buffer?

    • Solution: The terminal amine of this compound will be protonated at acidic pH, which may slightly improve aqueous solubility. However, the overall solubility will still be dominated by the hydrophobic Fmoc group. For conjugation reactions involving the terminal amine, a pH of 7-9 is often used.

  • Question: Have you considered using a co-solvent in your aqueous buffer?

    • Solution: The addition of a small percentage of an organic co-solvent (e.g., 5-10% DMSO or DMF) to the aqueous buffer can help to maintain the solubility of the compound. Ensure that the chosen co-solvent is compatible with your downstream application.

Experimental Protocols

Protocol for the Preparation of a Stock Solution of this compound in an Organic Solvent

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (e.g., argon or nitrogen) (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 20 mM).

  • Tightly cap the vial and vortex for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial for 5-10 minutes. Gentle warming (30-40°C) can also be applied.

  • Once fully dissolved, the stock solution can be stored at -20°C under an inert atmosphere to minimize moisture absorption and degradation.

Protocol for the Introduction of this compound into an Aqueous Buffer

Materials:

  • Stock solution of this compound in DMSO or DMF (prepared as above)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Place the desired volume of the aqueous buffer in a clean vessel with a magnetic stir bar.

  • Begin stirring the buffer at a moderate speed.

  • Slowly add the stock solution of this compound dropwise to the vortex of the stirring buffer.

  • Monitor the solution for any signs of precipitation (cloudiness).

  • If precipitation occurs, you may need to increase the proportion of the organic co-solvent in the final solution or decrease the final concentration of the PEG linker.

  • The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum and be compatible with your experimental system.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Dissolving this compound solvent_choice Choose appropriate solvent (e.g., DMSO, DMF) start->solvent_choice aqueous_dissolution Dissolving in Aqueous Buffer start->aqueous_dissolution dissolves Does it dissolve? solvent_choice->dissolves success Success: Solution is ready for use dissolves->success Yes troubleshoot Troubleshoot Dissolution dissolves->troubleshoot No check_solvent Check solvent purity and dryness troubleshoot->check_solvent gentle_heat Apply gentle heat or sonication check_solvent->gentle_heat lower_conc Lower the concentration gentle_heat->lower_conc re_dissolves Does it now dissolve? lower_conc->re_dissolves re_dissolves->success Yes precipitation Problem: Precipitation occurs re_dissolves->precipitation No / Precipitates check_temp Check for temperature changes check_moisture Protect from moisture prepare_stock Prepare concentrated stock in organic solvent (DMSO/DMF) aqueous_dissolution->prepare_stock add_to_buffer Add stock solution dropwise to stirring buffer prepare_stock->add_to_buffer precipitates_in_aqueous Does it precipitate? add_to_buffer->precipitates_in_aqueous precipitates_in_aqueous->success No use_cosolvent Increase organic co-solvent percentage or lower final concentration precipitates_in_aqueous->use_cosolvent Yes use_cosolvent->add_to_buffer

Caption: A flowchart for troubleshooting solubility issues with this compound.

MolecularStructureSolubility Molecular Structure and its Influence on Solubility molecule This compound fmoc_group Fmoc Group molecule->fmoc_group peg_spacer PEG4 Spacer molecule->peg_spacer amine_terminus Terminal Amine molecule->amine_terminus hydrophobic Hydrophobic - Soluble in organic solvents (DMSO, DMF) - Poor aqueous solubility fmoc_group->hydrophobic hydrophilic Hydrophilic - Enhances aqueous solubility - Flexible spacer peg_spacer->hydrophilic reactive_polar Reactive & Polar - Site for conjugation - Can be protonated at acidic pH amine_terminus->reactive_polar

Caption: Relationship between the structural components of this compound and its solubility characteristics.

References

Preventing side reactions with Fmoc-N-amido-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-N-amido-PEG4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical tool used in bioconjugation and solid-phase peptide synthesis (SPPS). It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group. The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions. The PEG4 spacer is hydrophilic and flexible, which can improve the solubility and pharmacokinetic properties of the final conjugate. Its primary applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a spacer in antibody-drug conjugates (ADCs)[1][2].

Q2: What are the most common side reactions encountered when using this compound in solid-phase peptide synthesis (SPPS)?

A2: While this compound is a valuable tool, its use in SPPS can be associated with common side reactions inherent to the Fmoc chemistry. These include:

  • Diketopiperazine (DKP) formation: This is a cyclization reaction that can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is particularly problematic with sequences containing proline or other sterically unhindered amino acids at the C-terminus.

  • Aspartimide formation: When coupling an amino acid to an aspartic acid residue, the backbone amide nitrogen can attack the side-chain carboxyl group, forming a five-membered ring intermediate called an aspartimide. This can lead to racemization and the formation of β-aspartyl peptides.

  • Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps. The hydrophilic nature of the PEG4 linker in this compound can help to mitigate aggregation of hydrophobic peptide sequences[3][4].

  • Incomplete coupling/capping: Steric hindrance from the growing peptide chain or the PEG linker itself can sometimes lead to incomplete coupling of the next amino acid. If the unreacted amine is not capped, it can lead to deletion sequences.

Q3: How does the PEG4 linker in this compound affect peptide synthesis and purification?

A3: The PEG4 linker offers several advantages in peptide synthesis and purification:

  • Improved Solubility: The hydrophilic nature of the PEG linker can significantly enhance the solubility of the peptide, both on the solid support and after cleavage. This can be particularly beneficial for hydrophobic peptides that are prone to aggregation[3][4].

  • Easier Purification: Improved solubility of the crude peptide often leads to better chromatographic behavior during purification by reverse-phase high-performance liquid chromatography (RP-HPLC), resulting in higher purity of the final product[3][4].

  • Potential for Steric Hindrance: While generally beneficial, the flexible PEG chain can potentially cause steric hindrance during the coupling of the subsequent amino acid, although this is less of a concern with a short PEG4 linker compared to longer PEG chains.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide due to Diketopiperazine (DKP) Formation

Symptoms:

  • Significantly lower than expected final peptide yield.

  • Presence of a cyclic dipeptide byproduct in the cleavage solution, often detected by LC-MS.

Root Causes:

  • Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to cleavage from the resin.

  • Sequences with proline, glycine, or other sterically unhindered amino acids as the second residue are particularly susceptible.

Solutions & Prevention Strategies:

StrategyDescriptionExperimental Protocol
Use of 2-Chlorotrityl Chloride (2-CTC) Resin The bulky nature of the 2-CTC resin sterically hinders the backside attack required for DKP formation.1. Swell 2-CTC resin in dichloromethane (B109758) (DCM) for 1 hour. 2. Dissolve the first Fmoc-amino acid (4 eq.) and diisopropylethylamine (DIPEA) (8 eq.) in DCM. 3. Add the amino acid solution to the resin and shake for 2-4 hours. 4. Cap any unreacted sites with methanol/DIPEA in DCM (80:15:5 v/v/v) for 30 minutes.
Coupling of a Dipeptide Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide is coupled to the first amino acid on the resin. This bypasses the vulnerable dipeptide stage.1. Synthesize the required Fmoc-dipeptide using standard solution-phase methods. 2. Couple the Fmoc-dipeptide (1.5-2 eq.) to the resin-bound amino acid using standard coupling reagents like HATU/DIPEA.
Modification of Fmoc Deprotection Conditions Using a less basic deprotection solution or reducing the deprotection time can minimize DKP formation.- Use 20% piperidine (B6355638) in DMF for a shorter duration (e.g., 2 x 5 minutes instead of 1 x 20 minutes). - Consider using alternative, less basic deprotection reagents like 50-60% morpholine (B109124) in DMF[5].

Logical Workflow for Troubleshooting DKP Formation:

DKP_Troubleshooting Start Low Peptide Yield and/or DKP Detected Check_Sequence Is the second amino acid Pro, Gly, or another susceptible residue? Start->Check_Sequence Use_2CTC Switch to 2-Chlorotrityl Chloride (2-CTC) Resin Check_Sequence->Use_2CTC Yes Modify_Deprotection Modify Fmoc deprotection conditions (shorter time, weaker base) Check_Sequence->Modify_Deprotection No Couple_Dipeptide Couple a pre-synthesized Fmoc-dipeptide Use_2CTC->Couple_Dipeptide Alternative Analyze_Results Analyze crude peptide by LC-MS to confirm reduction in DKP Use_2CTC->Analyze_Results Couple_Dipeptide->Analyze_Results Modify_Deprotection->Analyze_Results End Optimized Protocol Analyze_Results->End

Caption: Troubleshooting workflow for diketopiperazine (DKP) formation.

Issue 2: Presence of Impurities with the Same Mass as the Target Peptide, Suggesting Aspartimide Formation

Symptoms:

  • Broad or split peaks in the RP-HPLC chromatogram of the purified peptide.

  • Mass spectrometry data shows the correct mass, but the product is impure.

  • Potential for co-elution of the desired peptide with α- and β-aspartyl isomers.

Root Causes:

  • Base-catalyzed intramolecular cyclization of an aspartic acid residue during Fmoc deprotection.

  • The resulting aspartimide can be opened by piperidine or water to form a mixture of α- and β-aspartyl peptides, as well as racemized products[6].

  • Sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs are particularly prone to this side reaction.

Solutions & Prevention Strategies:

StrategyDescriptionExperimental Protocol
Use of Bulky Side-Chain Protecting Groups for Asp Sterically hindered protecting groups on the aspartate side chain, such as 3-methylpent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno), can significantly reduce the rate of aspartimide formation[3][7].Substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH in your synthesis protocol.
Addition of an Acidic Additive to the Deprotection Solution Adding a weak acid like HOBt to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation[6].Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF. Use this solution for all Fmoc deprotection steps following the incorporation of an aspartic acid residue.
Use of Backbone Protecting Groups Dipeptides with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, prevent the cyclization reaction by modifying the amide nitrogen[8].For susceptible Asp-Gly sequences, use the pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide for coupling.

Signaling Pathway of Aspartimide Formation and Prevention:

Aspartimide_Formation cluster_problem Aspartimide Formation Pathway cluster_solution Prevention Strategies Asp_Residue Aspartic Acid Residue in Peptide Chain Deprotonation Backbone Amide Deprotonation Asp_Residue->Deprotonation Piperidine Piperidine Piperidine (Base) Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis/Piperidinolysis Aspartimide->Hydrolysis Side_Products α/β-Asp Peptides & Racemization Hydrolysis->Side_Products Bulky_PG Use Bulky Asp Protecting Groups (e.g., OMpe, OBno) Block_Cyclization Blocks Cyclization Bulky_PG->Block_Cyclization Acid_Additive Add HOBt to Deprotection Solution Acid_Additive->Block_Cyclization Backbone_Protection Use Backbone-Protected Dipeptides (e.g., Dmb) Backbone_Protection->Block_Cyclization Block_Cyclization->Aspartimide Inhibits

Caption: Pathway of aspartimide formation and preventative strategies.

Issue 3: Peptide Aggregation During Synthesis

Symptoms:

  • Poor resin swelling.

  • Slow or incomplete coupling and deprotection reactions, as indicated by positive Kaiser tests after coupling or incomplete Fmoc removal.

  • Difficulty in purifying the crude peptide due to poor solubility.

Root Causes:

  • Interchain hydrogen bonding of the growing peptide chains, particularly with hydrophobic sequences.

  • High resin loading can exacerbate aggregation.

Solutions & Prevention Strategies:

StrategyDescriptionExperimental Protocol
Incorporate a PEG Linker The hydrophilic and flexible nature of the this compound linker can disrupt aggregation and improve solvation of the peptide-resin complex[3][4].Incorporate this compound at the N-terminus or within the peptide sequence to enhance solubility.
Use Low-Loading Resin A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of interchain interactions.Use a resin with a loading capacity of 0.1-0.3 mmol/g for long or aggregation-prone sequences.
Chaotropic Agents and Special Solvents Adding chaotropic salts or using solvents like N-methyl-2-pyrrolidone (NMP) can disrupt hydrogen bonding and improve reaction efficiency.- Add chaotropic salts such as LiCl (0.5 M) to the coupling and deprotection solutions. - Substitute DMF with NMP as the primary solvent.
Microwave-Assisted Synthesis Microwave energy can disrupt aggregation and accelerate coupling and deprotection reactions.Perform coupling and deprotection steps in a dedicated microwave peptide synthesizer, typically at temperatures between 60-90°C.

Experimental Workflow for Overcoming Peptide Aggregation:

Aggregation_Workflow Start Peptide Aggregation Detected (Poor Swelling, Incomplete Reactions) Incorporate_PEG Incorporate this compound Start->Incorporate_PEG Low_Loading_Resin Switch to a Low-Loading Resin (0.1-0.3 mmol/g) Incorporate_PEG->Low_Loading_Resin Special_Solvents Use NMP and/or Chaotropic Agents (LiCl) Low_Loading_Resin->Special_Solvents Microwave_SPPS Employ Microwave-Assisted Synthesis Special_Solvents->Microwave_SPPS Monitor_Synthesis Monitor coupling and deprotection efficiency (e.g., Kaiser test) Microwave_SPPS->Monitor_Synthesis Purify_Peptide Purify Crude Peptide by RP-HPLC Monitor_Synthesis->Purify_Peptide End Pure, Soluble Peptide Purify_Peptide->End

Caption: A stepwise approach to mitigating peptide aggregation during SPPS.

Data Presentation

Table 1: Comparative Analysis of Aspartate Protecting Groups in Preventing Aspartimide Formation

Aspartate Protecting Group% Aspartimide Formation (Asp-Gly sequence)% D-Asp IsomerReference
tert-Butyl (OtBu)25-50%10-20%[3][7]
3-Methylpent-3-yl (OMpe)5-15%2-5%[3][7]
5-Butyl-5-nonyl (OBno)<1%<1%[3][7]

Data is generalized from published studies and can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-amido-PEG4-acid

Note: this compound is typically used as its corresponding carboxylic acid derivative (Fmoc-N-amido-PEG4-acid) for incorporation into a peptide chain.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-N-amido-PEG4-acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the coupling solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Quantification of Diketopiperazine (DKP) Formation

  • After coupling the second amino acid (or this compound as the second unit) and performing the subsequent Fmoc deprotection, collect the deprotection solution.

  • Combine the deprotection solution with all subsequent DMF washes.

  • Evaporate the solvent under reduced pressure.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample by RP-HPLC with UV detection at a wavelength where the DKP byproduct absorbs (typically around 220 nm).

  • Quantify the amount of DKP by comparing the peak area to a standard curve prepared with a known concentration of the authentic DKP. If an authentic standard is not available, relative quantification can be performed.

Protocol 3: Analysis of Aspartimide-Related Impurities

  • Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the peptide in cold diethyl ether and centrifuge to collect the pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the crude product by high-resolution LC-MS.

  • Carefully examine the chromatogram for peaks with the same mass as the target peptide but with slightly different retention times. These may correspond to α- and β-aspartyl isomers.

  • Tandem mass spectrometry (MS/MS) can be used to fragment the ions and confirm the presence of β-aspartyl linkages.

References

Technical Support Center: Handling Hygroscopic Fmoc-N-amido-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic reagent, Fmoc-N-amido-PEG4-amine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic linker.[1][2]

Q2: What does "hygroscopic" mean and why is it important for this reagent?

"Hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere. This is a critical property for this compound as the absorption of water can change its physical state from a powder or solid to a tacky, difficult-to-handle gum or viscous liquid. More importantly, the presence of water can interfere with subsequent chemical reactions, particularly amide bond formation.

Q3: How should I properly store this compound?

To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at temperatures of -20°C.[2][3][4] It is also advisable to store it in a desiccator to further protect it from humidity.

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in a variety of organic solvents, including dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[3] The choice of solvent will depend on the specific requirements of your reaction.

Troubleshooting Guide

Problem 1: The this compound powder has become clumpy and difficult to weigh accurately.

  • Cause: The reagent has likely absorbed moisture from the atmosphere due to improper storage or handling.

  • Solution:

    • Immediate Action: If the clumping is minor, you can try to break up the clumps with a clean, dry spatula inside a glove box or a low-humidity environment. Proceed with weighing immediately, minimizing exposure to ambient air.

    • Drying: For more significant moisture absorption, the reagent can be dried under a high vacuum for several hours. Place the material in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide). Gentle heating under vacuum may be possible, but care must be taken to avoid melting or decomposition of the compound.

    • Prevention: Always allow the container to warm to room temperature before opening to prevent condensation. Handle the reagent in a glove box or under a stream of inert gas whenever possible.

Problem 2: Low yield or incomplete reaction during amide coupling (e.g., in peptide synthesis or PROTAC assembly).

  • Cause A: Deactivation of Coupling Reagents. If you are using a coupling reagent sensitive to water, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), any moisture present in the this compound can lead to its hydrolysis and deactivation. This reduces the efficiency of the carboxyl group activation, leading to poor coupling.

  • Solution A:

    • Ensure your this compound is completely dry before use.

    • Use anhydrous solvents for the reaction.

    • Consider using a larger excess of the coupling reagent to compensate for any potential deactivation, although this may complicate purification.

  • Cause B: Competing Hydrolysis. Water can act as a competing nucleophile, reacting with the activated carboxylic acid intended for coupling with the amine. This will lead to the regeneration of the starting carboxylic acid and a lower yield of the desired amide product.

  • Solution B:

    • Strictly adhere to anhydrous reaction conditions. Dry all glassware, solvents, and other reagents thoroughly.

    • Perform the reaction under an inert atmosphere (argon or nitrogen).

Problem 3: The this compound appears as a viscous oil or gum instead of a solid.

  • Cause: This is a strong indication of significant water absorption. The PEG component of the molecule is inherently hydrophilic and can cause the material to become liquid-like upon hydration.

  • Solution:

    • Attempt to dry the material under high vacuum as described in Problem 1. However, it may be difficult to restore it to a solid state.

    • If drying is unsuccessful, it is recommended to use a fresh, unopened vial of the reagent to ensure the integrity of your experiment. Using the hydrated material is likely to lead to the issues described in Problem 2.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its commonly used acid-terminated analogue.

PropertyThis compoundFmoc-N-amido-PEG4-acid
Molecular Weight 458.55 g/mol [1]487.54 g/mol
Physical State Solid or viscous liquidSolid or viscous liquid[5]
Solubility DMSO, DCM, DMF[3]DMSO, DCM, DMF[3][5]
Recommended Storage -20°C, desiccated[2][4]-20°C, desiccated[3]
Purity (Typical) ≥95%>90% to ≥98%[3][6]

Experimental Protocols

Detailed Methodology: Coupling of this compound to a Carboxylic Acid on a Solid Support (e.g., in Peptide Synthesis)

This protocol describes a general procedure for the manual coupling of this compound onto a resin-bound peptide with a C-terminal carboxylic acid.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin with the peptide chain) in DMF for at least 30 minutes.

    • Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (1.5-3 equivalents relative to the resin loading) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.5-3 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (3-6 equivalents).

    • Allow the activation to proceed for 1-5 minutes at room temperature.

    • Add the activated this compound solution to the washed and deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

    • If the reaction is incomplete, extend the reaction time or consider a second coupling step.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Next Steps:

    • The resin is now ready for the deprotection of the newly introduced Fmoc group to continue the peptide chain elongation or for cleavage from the resin if this was the final step.

Visualizations

experimental_workflow Experimental Workflow: Handling and Using this compound storage Store at -20°C in a desiccator warm Warm vial to room temperature storage->warm weigh Weigh quickly in a low-humidity environment warm->weigh dissolve Dissolve in anhydrous DMF weigh->dissolve activate Activate with HATU/DIPEA dissolve->activate couple Couple to resin-bound free amine activate->couple monitor Monitor with Kaiser test couple->monitor wash Wash resin with DMF monitor->wash

Caption: Workflow for proper handling and use of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Coupling Yield cluster_yes Moisture Contamination Likely cluster_no Other Factors start Low Coupling Yield Observed check_reagent Inspect this compound: Is it clumpy or oily? start->check_reagent dry_reagent Dry reagent under high vacuum check_reagent->dry_reagent Yes use_new Use fresh reagent check_reagent->use_new Yes check_solvents Check solvent anhydrousness check_reagent->check_solvents No increase_equivalents Increase equivalents of coupling reagents dry_reagent->increase_equivalents use_new->increase_equivalents check_coupling_time Extend coupling time check_solvents->check_coupling_time check_resin Check resin loading and quality check_coupling_time->check_resin

Caption: Decision tree for troubleshooting low coupling yields.

References

Validation & Comparative

A Head-to-Head Battle of PROTAC Linkers: Fmoc-N-amido-PEG4-amine Versus the Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker region of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. Far from being a passive spacer, the linker's composition and length profoundly influence a PROTAC's physicochemical properties, cell permeability, and ultimately, its efficacy in degrading target proteins. Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have emerged as a popular choice due to their ability to enhance solubility and modulate pharmacokinetic parameters. This guide provides an in-depth comparison of Fmoc-N-amido-PEG4-amine, a common PEG4-based building block, against other PEG and alkyl linkers in the context of PROTAC development, supported by experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule composed of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker's primary role is to position the POI and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The linker's length, rigidity, and chemical composition are all critical parameters that must be optimized to achieve potent and selective protein degradation.[4]

This compound: A Versatile Building Block

This compound is a readily available chemical building block used in the synthesis of PROTACs.[5][6] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, while the four-unit polyethylene glycol (PEG4) chain provides a flexible and hydrophilic spacer. The terminal amine group serves as a convenient attachment point for either the POI-binding ligand or the E3 ligase-binding ligand.

Performance Comparison: PEG4 vs. Other Linkers

The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[7] However, general trends can be observed by comparing the performance of PROTACs with different linkers. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4).

Table 1: Impact of PEG Linker Length on BRD4 Degradation
PROTAC Linker CompositionE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
0 PEG units (Alkyl)CRBNH661< 500Not Reported[4]
1 PEG unitCRBNH661> 5000Not Reported[4]
2 PEG unitsCRBNH661> 5000Not Reported[4]
4 PEG units CRBN H661 < 500 Not Reported [4]

This data highlights that for BRD4 degradation, both very short (alkyl) and longer (PEG4) linkers can be effective, while intermediate-length PEG linkers (PEG1, PEG2) show significantly reduced potency.

Table 2: Comparison of Physicochemical Properties of Different Linker Types
Linker TypeKey CharacteristicsImpact on PROTAC Properties
PEG Linkers (e.g., derived from this compound) Hydrophilic, flexible, available in various lengths.Generally improves aqueous solubility. Can enhance cell permeability by adopting folded conformations that shield polar surface area. Length is critical and must be optimized empirically.[8][9]
Alkyl Linkers Hydrophobic, flexible.Can improve cell permeability due to their lipophilic nature but may decrease aqueous solubility.[8]
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings) Conformational constraint.Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[7]
Clickable Linkers (e.g., containing triazoles) Formed via "click chemistry".Offers modular and efficient synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable.[7]

Visualizing the Process: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism, a typical experimental workflow, and the structural differences between linker types.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Warhead Linker E3 Ligase Recruiter POI Protein of Interest (POI) PROTAC:warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:recruiter->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_1 PROTAC Evaluation Workflow start PROTAC Synthesis (e.g., using this compound) cell_culture Cell Culture and Treatment with PROTAC start->cell_culture permeability Permeability Assay (PAMPA/Caco-2) start->permeability solubility Solubility Assay start->solubility lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (Quantification of Protein Levels) western_blot->data_analysis dc50_dmax Determination of DC50 and Dmax data_analysis->dc50_dmax optimization Lead Optimization dc50_dmax->optimization permeability->optimization solubility->optimization Linker_Comparison cluster_2 PROTAC Linker Structures PEG4 PEG4 Linker: ~O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O~ Alkyl Alkyl Linker: ~CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2~ Rigid Rigid Linker (Piperazine): ~N(CH2CH2)2N~

References

A Comparative Guide to Fmoc-N-amido-PEG4-amine and t-Boc-N-amido-PEG4-acid for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker and protecting group strategy is paramount. This guide provides an objective comparison of two widely utilized heterobifunctional PEGylated linkers: Fmoc-N-amido-PEG4-amine and t-Boc-N-amido-PEG4-acid. The selection between these reagents hinges on the planned synthetic route, particularly the orthogonality of the protecting groups with other functionalities in the target molecule.

At a Glance: Key Chemical and Physical Properties

PropertyThis compoundt-Boc-N-amido-PEG4-acid
Molecular Formula C25H34N2O6C16H31NO8
Molecular Weight 458.55 g/mol 365.42 g/mol
CAS Number 2709328-44-7756525-91-4
Terminal Functional Group Primary Amine (-NH2)Carboxylic Acid (-COOH)
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)t-Boc (tert-butyloxycarbonyl)
Deprotection Condition Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., TFA in DCM)
Solubility Soluble in DMSO, DMF, DCMSoluble in Water, DMSO, DMF, DCM
Primary Applications Introduction of a PEG spacer in SPPS, PROTAC synthesis, ADC developmentPEGylation of biomolecules, surface modification, bioconjugation

Performance and Application Insights

The fundamental difference between this compound and t-Boc-N-amido-PEG4-acid lies in the nature of their protecting groups, which dictates their use in orthogonal synthesis strategies.[1][2] The Fmoc group is cleaved under basic conditions, while the t-Boc group is removed by acid.[][4] This orthogonality is crucial for the selective modification of complex molecules.

This compound is the reagent of choice when the synthetic strategy involves acid-sensitive moieties. Its terminal amine allows for direct conjugation to activated carboxylic acids, while the Fmoc-protected amine can be deprotected under mild basic conditions for subsequent modifications. This makes it highly suitable for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, where the Fmoc group is removed at each cycle to elongate the peptide chain.[][6]

t-Boc-N-amido-PEG4-acid , conversely, is ideal for synthetic schemes where base-sensitive functional groups are present.[] Its terminal carboxylic acid can be activated to react with primary amines on proteins or other biomolecules.[7] The t-Boc protecting group is stable to the basic conditions often used in Fmoc chemistry, allowing for selective deprotection with acid when desired.[8]

Experimental Protocols

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Fmoc group from a resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

  • Fmoc-protected peptide-resin

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene byproducts.

  • The resin is now ready for the next coupling step.

Protocol 2: t-Boc Deprotection of a PEGylated Conjugate

This protocol outlines the removal of the t-Boc group to expose a primary amine for further functionalization.

Materials:

  • t-Boc protected PEG-conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the t-Boc protected PEG-conjugate in DCM.

  • Prepare a deprotection cocktail, typically 20-50% TFA in DCM. For sensitive substrates, scavengers like 2.5% water and 2.5% TIS can be included.[9]

  • Add the deprotection cocktail to the dissolved conjugate.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration.

Protocol 3: EDC/NHS Coupling of t-Boc-N-amido-PEG4-acid to a Primary Amine

This protocol describes the activation of the carboxylic acid on the t-Boc linker and its subsequent conjugation to an amine-containing molecule.

Materials:

  • t-Boc-N-amido-PEG4-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing molecule

  • Reaction buffer (e.g., PBS pH 7.2-8.0)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-amido-PEG4-acid in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS followed by 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine:

    • In a separate vial, dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.

Visualizing the Workflow and Logic

cluster_fmoc This compound Workflow cluster_tboc t-Boc-N-amido-PEG4-acid Workflow Fmoc_Linker Fmoc-NH-PEG4-NH2 Fmoc_Conjugate Fmoc-Protected Conjugate Fmoc_Linker->Fmoc_Conjugate Conjugation Activated_Acid Activated Carboxylic Acid (e.g., on a protein) Activated_Acid->Fmoc_Conjugate Base_Deprotection Base Treatment (e.g., Piperidine) Fmoc_Conjugate->Base_Deprotection Final_Conjugate_Fmoc Deprotected Conjugate (Free Amine) Base_Deprotection->Final_Conjugate_Fmoc Fmoc Removal tBoc_Linker t-Boc-NH-PEG4-COOH tBoc_Conjugate t-Boc-Protected Conjugate tBoc_Linker->tBoc_Conjugate EDC/NHS Coupling Amine_Molecule Amine-Containing Molecule (e.g., a peptide) Amine_Molecule->tBoc_Conjugate Acid_Deprotection Acid Treatment (e.g., TFA) tBoc_Conjugate->Acid_Deprotection Final_Conjugate_tBoc Deprotected Conjugate (Free Amine) Acid_Deprotection->Final_Conjugate_tBoc t-Boc Removal

Caption: Comparative workflows for bioconjugation using Fmoc- and t-Boc-protected PEG linkers.

Start Start: Choose Synthetic Strategy Acid_Sensitive Does the molecule contain acid-sensitive groups? Start->Acid_Sensitive Base_Sensitive Does the molecule contain base-sensitive groups? Acid_Sensitive->Base_Sensitive No Use_Fmoc Use this compound (Base-labile protection) Acid_Sensitive->Use_Fmoc Yes Use_tBoc Use t-Boc-N-amido-PEG4-acid (Acid-labile protection) Base_Sensitive->Use_tBoc Yes Consider_Other Consider alternative orthogonal strategies Base_Sensitive->Consider_Other No

Caption: Decision tree for selecting between Fmoc- and t-Boc-protected PEG linkers.

References

Characterization of Fmoc-N-amido-PEG4-amine Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of PEGylated compounds, such as Fmoc-N-amido-PEG4-amine, is critical in drug development and proteomics, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where it often functions as a linker. This guide provides a comparative overview of mass spectrometry and other common analytical techniques for the characterization of this and similar compounds, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The characterization of this compound, a compound with a molecular formula of C25H32N2O7 and a molecular weight of 472.53 g/mol , relies on a suite of analytical methods to confirm its identity, purity, and stability. While mass spectrometry is a cornerstone for molecular weight determination, techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) provide complementary information on structure and purity.

Comparative Data

The following table summarizes the expected quantitative data from various analytical techniques for the characterization of this compound and its conjugates.

Technique Parameter Expected Result for this compound Information Provided
Electrospray Ionization Mass Spectrometry (ESI-MS) [M+H]+m/z 473.22Provides highly accurate mass confirmation of the intact molecule.
[M+Na]+m/z 495.20Sodium adducts are commonly observed for PEGylated compounds.
¹H NMR (in CDCl₃) Chemical Shift (δ)~7.77 (d), 7.59 (t), 7.40 (t), 7.31 (t) ppmConfirms the presence of the Fmoc protecting group protons.
Chemical Shift (δ)~3.65 (m) ppmCharacteristic signal for the ethylene (B1197577) glycol (-CH₂CH₂O-) protons of the PEG chain.
Reverse-Phase HPLC (RP-HPLC) Purity>95%Quantifies the purity of the compound and detects impurities.
Retention TimeVaries with column and gradientProvides a characteristic retention time for a specific chromatographic system.

Experimental Protocols

Objective: To confirm the molecular weight of this compound.

Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Dilute the stock solution to a final concentration of 10-50 µM in 50:50 acetonitrile:water with 0.1% formic acid.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Mass Range: m/z 100-1000.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the expected protonated molecule [M+H]+ and other common adducts like [M+Na]+.

Objective: To elucidate the chemical structure of this compound.

Sample Preparation:

  • Dissolve 2-5 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Data Analysis: The chemical shifts, integrations, and coupling patterns of the observed peaks are compared with the expected structure.

Objective: To determine the purity of this compound.

Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Dilute as necessary for injection.

Instrumentation and Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 254 nm or 265 nm for the Fmoc group.

  • Data Analysis: The peak area of the main compound is compared to the total area of all peaks to calculate the purity.

Workflow and Signaling Pathway Diagrams

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Conjugate Dissolution Dissolution & Dilution Sample->Dissolution ESI Electrospray Ionization (ESI) Dissolution->ESI Infusion/Injection MassAnalyzer Mass Analyzer (e.g., Orbitrap, Q-TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation Result Molecular Weight Confirmation Interpretation->Result cluster_techniques Analytical Techniques cluster_information Characterization Information Compound This compound Conjugate MS Mass Spectrometry (ESI-MS, MALDI-TOF) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR HPLC Chromatography (RP-HPLC) Compound->HPLC MW Molecular Weight & Identity MS->MW Structure Chemical Structure & Connectivity NMR->Structure Purity Purity & Impurity Profile HPLC->Purity

The Pivotal Role of PEG Linker Length in Drug Delivery Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. Among the various components of targeted therapies, the linker connecting the targeting moiety to the therapeutic payload plays a critical role. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, offering the ability to fine-tune the physicochemical and pharmacological properties of drug conjugates. This guide provides an objective comparison of the efficacy of different length PEG linkers, supported by experimental data, to inform the development of next-generation drug delivery platforms.

The length of a PEG linker is not a trivial consideration; it can profoundly influence a drug conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. The incorporation of these hydrophilic chains can mitigate the aggregation and rapid clearance often associated with hydrophobic drug payloads, thereby enabling higher drug loading without compromising the conjugate's desirable properties.[1]

Comparative Analysis of PEG Linker Lengths

The selection of an appropriate PEG linker length is a balancing act between enhancing pharmacokinetic parameters and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, highlighting key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates (ADCs).

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
PEG Linker LengthClearance Rate (mL/day/kg)Half-life (t½) (hours)Area Under the Curve (AUC) (µg·h/mL)Reference
PEG2HighShortLow[2]
PEG4ModerateIntermediateModerate[2]
PEG8LowLongHigh[2][3]
PEG12LowLongHigh[3]
PEG24LowLongHigh[2][3]

As observed in preclinical models, a clear trend emerges where longer PEG chains (PEG8 and above) significantly decrease the clearance rate and extend the half-life of ADCs, leading to greater overall drug exposure (AUC).[2][3] A threshold effect is also noted, where beyond a certain length (e.g., PEG8), further increases in chain length may not proportionally improve pharmacokinetic profiles.[3]

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
Cell LineADC with PEG2 (IC50, ng/mL)ADC with PEG8 (IC50, ng/mL)ADC with PEG12 (IC50, ng/mL)ADC with PEG24 (IC50, ng/mL)Reference
CD30+ LymphomaComparable potency across different PEG lengthsComparable potency across different PEG lengthsComparable potency across different PEG lengthsComparable potency across different PEG lengths[3]
HER2+ NCI-N87~6.5-fold less potent than no PEG~22.5-fold less potent than no PEGNot ReportedNot Reported[4]

The impact of PEG linker length on in vitro cytotoxicity can be context-dependent. In some instances, PEG inclusion has a negligible effect on the potency of the ADC.[3] However, other studies have shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity, possibly due to steric hindrance at the target receptor.[4] This highlights a potential trade-off between improved pharmacokinetics and in vitro potency that must be carefully considered during the design phase.

Table 3: In Vivo Efficacy of ADCs as a Function of PEG Linker Length in Xenograft Models
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Key OutcomeReference
L540cy Hodgkin LymphomaADC with PEG2/PEG435-45%Moderate Efficacy[2]
L540cy Hodgkin LymphomaADC with PEG8/PEG12/PEG2475-85%Significant Efficacy[2]
Folate Receptor Overexpressed KB cellsDox/FL-2K or 5K-Reduced tumor size[5]
Folate Receptor Overexpressed KB cellsDox/FL-10K>40% reduction vs 2K/5KEnhanced tumor size reduction[5]

In vivo efficacy studies often demonstrate a direct correlation between longer PEG linker length and improved anti-tumor activity.[2][5] This is largely attributed to the enhanced pharmacokinetic properties conferred by the longer linkers, which lead to increased drug accumulation in the tumor tissue.[2] For instance, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor-to-plasma exposure ratios and resulted in a greater reduction in tumor weight compared to those with shorter PEG2 and PEG4 linkers.[2] Similarly, in a liposomal drug delivery system, a longer 10K PEG linker resulted in a more significant reduction in tumor size compared to 2K or 5K linkers.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of drug conjugates with different PEG linkers. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation and Purification
  • Antibody Reduction: Incubate the monoclonal antibody with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 2 hours to reduce interchain disulfide bonds.

  • Conjugation: React the reduced antibody with a maleimide-functionalized PEG-payload linker at a specific molar ratio. The reaction is typically carried out in a phosphate-buffered saline (PBS) buffer at pH 7.4.

  • Purification: Remove unconjugated PEG-payload linkers and other impurities using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][7] The purified ADC can then be characterized to determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Cytotoxicity - MTT Assay
  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][8]

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths for a specified duration (e.g., 72-96 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the ADC concentration.

Protocol 3: In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[3][9]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]

  • Treatment: Randomize the mice into different treatment groups and administer the ADCs with varying PEG linker lengths, a vehicle control, and a non-targeting ADC control, typically via intravenous injection.[9]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[3]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.[11]

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the vehicle control group.[11]

Visualizing the Impact and Workflow

To better understand the logical relationships and experimental processes, the following diagrams are provided.

G cluster_synthesis ADC Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody TCEP TCEP Reduction mAb->TCEP Reduced_mAb Reduced mAb TCEP->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation PEG_Linker Maleimide-PEG-Payload PEG_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/IEX) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC ADC_Treatment ADC Treatment (Varying PEG Lengths) Purified_ADC->ADC_Treatment ADC_Admin ADC Administration Purified_ADC->ADC_Admin Cancer_Cells Cancer Cell Culture Cancer_Cells->ADC_Treatment MTT_Assay MTT Assay ADC_Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Xenograft_Model Xenograft Mouse Model Tumor_Implantation Tumor Implantation Xenograft_Model->Tumor_Implantation Tumor_Growth Tumor Growth Tumor_Implantation->Tumor_Growth Tumor_Growth->ADC_Admin Monitoring Tumor & Weight Monitoring ADC_Admin->Monitoring Efficacy_Analysis Efficacy Analysis Monitoring->Efficacy_Analysis

Experimental workflow for ADC synthesis and efficacy evaluation.

G cluster_linker PEG Linker Length cluster_pk Pharmacokinetics cluster_tumor Tumor Accumulation & Efficacy Short_PEG Shorter PEG Linkers (e.g., PEG2, PEG4) Rapid_Clearance Rapid Clearance Shorter Half-life Short_PEG->Rapid_Clearance Leads to Long_PEG Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) Slow_Clearance Slower Clearance Longer Half-life Long_PEG->Slow_Clearance Leads to Low_Accumulation Lower Tumor Accumulation Reduced Efficacy Rapid_Clearance->Low_Accumulation Results in High_Accumulation Higher Tumor Accumulation Enhanced Efficacy Slow_Clearance->High_Accumulation Results in

References

Unveiling the Impact of PEGylation: A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-N-amido-PEG4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising molecules into viable therapeutics. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides. This guide provides an objective comparison of the biological activity of peptides synthesized with Fmoc-N-amido-PEG4-amine, a common reagent for introducing a short PEG linker, against their non-PEGylated counterparts and other alternatives, supported by experimental data and detailed protocols.

The use of this compound allows for the site-specific incorporation of a hydrophilic four-unit PEG spacer into a peptide sequence during solid-phase peptide synthesis (SPPS). This modification is intended to improve a peptide's solubility, stability, and in vivo half-life. However, the impact of PEGylation on a peptide's intrinsic biological activity, such as its receptor binding affinity and potency, is a crucial consideration that requires careful evaluation.

Performance Comparison: PEGylated vs. Non-PEGylated Peptides

The addition of a PEG chain, even a short one, can influence a peptide's interaction with its biological target. This is often observed as a trade-off between improved pharmacokinetics and a potential decrease in in vitro activity.

In Vitro Potency: A Balancing Act

Experimental data from a study on an interleukin-6 (IL-6) binding peptide demonstrates the effect of PEGylation on inhibitory activity (IC50). As shown in the table below, the non-PEGylated parent peptide exhibited the highest potency. The addition of PEG chains of increasing molecular weight led to a corresponding decrease in in vitro activity.

Peptide Modification IC50 (nM)[1]
PN-2519 Non-PEGylated Parent 0.3
PN-2567 PEG20 (Branched) 1.3
PN-2566 PEG30 (Linear) 2.1
PN-2520 PEG40 (Branched) 4.1

Table 1: Effect of PEG Molecular Weight on the In Vitro Inhibitory Activity of an IL-6 Binding Peptide. [1]

This trend highlights a common challenge in peptide PEGylation: the steric hindrance introduced by the PEG chain can interfere with the peptide's binding to its target, leading to a reduction in its immediate biological effect in a cell-free or in vitro setting.

Receptor Binding Affinity: The Impact of a Short PEG Linker

Directly assessing the impact of a short PEG4 linker on receptor binding affinity is crucial. While specific data for a PEG4 linker is not always readily available, studies on similar short-linker modifications provide valuable insights. For instance, a study on Exendin-4, a GLP-1 receptor agonist, compared the receptor binding affinity of different PEGylated forms.

Peptide Modification Receptor Binding Affinity (IC50, nM)
Native Exendin-4 Non-PEGylated 3.22 ± 0.9
C-terminal PEG(5K)-Ex4-Cys C-terminal PEGylation (5kDa) 3.5-fold higher than N-terminal PEGylation[2]

Table 2: Comparison of Receptor Binding Affinity for Non-PEGylated and PEGylated Exendin-4.

While this example uses a larger PEG chain, it illustrates that the site of PEGylation can significantly impact receptor interaction. The C-terminal modification resulted in a higher binding affinity compared to N-terminal PEGylation, suggesting that positioning the PEG chain away from the primary receptor binding domain is critical for preserving activity.[2] It is generally observed that even short PEG chains can lead to a minor loss of affinity.[3]

In Vivo Pharmacokinetics: The Clear Advantage of PEGylation

The primary motivation for PEGylating peptides is to improve their in vivo performance. Data from a pharmacokinetic study in rats, comparing a non-PEGylated IL-6 binding peptide analog with its PEGylated counterparts, clearly demonstrates the dramatic improvement in plasma exposure.

Peptide Modification Cmax (µM)[1] AUC (µM*h)[1]
PN-2365 Non-PEGylated Analog 0.1 0.2
PN-2567 PEG20 (Branched) 1.8 48
PN-2566 PEG30 (Linear) 1.5 65
PN-2520 PEG40 (Branched) 1.2 80

Table 3: Pharmacokinetic Parameters of Non-PEGylated and PEGylated IL-6 Binding Peptides in Rats following Subcutaneous Injection. [1]

The PEGylated peptides exhibit significantly higher maximum plasma concentrations (Cmax) and a much greater total drug exposure over time (AUC), indicating a substantially longer circulation half-life. This enhancement is attributed to the increased hydrodynamic size of the PEGylated peptides, which reduces renal clearance and protects them from enzymatic degradation.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the general steps for incorporating a PEG4 linker into a peptide sequence using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.

  • Amino Acid/PEG Linker Coupling:

    • Dissolve the Fmoc-amino acid or this compound, coupling reagent, and base in DMF.

    • Add the coupling mixture to the resin and allow it to react.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the peptide in cold ether, and purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and analytical HPLC.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a peptide for its receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [125I]-labeled peptide).

  • Non-PEGylated and PEGylated peptides (unlabeled competitors).

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters pre-soaked in a blocking agent (e.g., 0.3% PEI).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the receptor preparation (cell membranes or whole cells), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (either non-PEGylated or PEGylated).[1]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[1]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through the pre-soaked glass fiber filters.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Data Analysis:

    • Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizing the Molecular Impact

To understand the biological context of these modifications, it is helpful to visualize the relevant signaling pathways and experimental workflows.

G Experimental Workflow for Comparing PEGylated and Non-PEGylated Peptides cluster_synthesis Peptide Synthesis cluster_characterization Characterization cluster_assays Biological Assays cluster_data Data Analysis synthesis_non_peg Non-PEGylated Peptide Synthesis (SPPS) hplc HPLC Purification synthesis_non_peg->hplc synthesis_peg PEGylated Peptide Synthesis (SPPS with this compound) synthesis_peg->hplc ms Mass Spectrometry hplc->ms binding_assay Receptor Binding Assay (Kd) ms->binding_assay activity_assay In Vitro Potency Assay (IC50) ms->activity_assay pk_study In Vivo Pharmacokinetic Study ms->pk_study comparison Comparative Analysis of Biological Activity binding_assay->comparison activity_assay->comparison pk_study->comparison

Caption: Workflow for synthesis, characterization, and comparison.

IL6_Signaling_Pathway Simplified IL-6 Signaling Pathway IL6 IL-6 IL6R IL-6 Receptor (IL-6Rα) IL6->IL6R PEG_Peptide PEGylated Peptide Antagonist PEG_Peptide->IL6 gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Cell Proliferation) Nucleus->Gene_Expression Regulates

References

Comparative Guide to the NMR Analysis of Fmoc-N-amido-PEG4-acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of Fmoc-N-amido-PEG4-acid, a crucial bifunctional linker in drug delivery and bioconjugation, with its shorter and longer polyethylene (B3416737) glycol (PEG) chain analogs. The objective is to offer a clear, data-driven resource for the characterization and quality assessment of these important reagents.

Introduction to Fmoc-N-amido-PEG-acid Linkers

Fmoc-N-amido-PEG-acid linkers are versatile tools in pharmaceutical sciences and biotechnology. They incorporate a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic PEG spacer, and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential and controlled conjugation of molecules. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under mild basic conditions, while the carboxylic acid end enables amide bond formation with primary amines. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

This guide focuses on the NMR spectroscopic analysis of Fmoc-N-amido-PEG4-acid and compares it with analogs containing one, two, three, and five PEG units (Fmoc-N-amido-PEG1-acid, Fmoc-N-amido-PEG2-acid, Fmoc-N-amido-PEG3-acid, and Fmoc-N-amido-PEG5-acid). Understanding the characteristic NMR signatures of these molecules is paramount for verifying their structure, assessing purity, and ensuring the success of subsequent conjugation reactions.

Comparative ¹H NMR Data

The ¹H NMR spectrum of each Fmoc-N-amido-PEG-acid linker exhibits characteristic signals corresponding to the Fmoc protecting group, the ethylene (B1197577) glycol repeating units of the PEG chain, and the propanoic acid moiety. The chemical shifts of the PEG protons are particularly indicative of the linker's length.

Table 1: Comparative ¹H NMR Chemical Shift Data for Fmoc-N-amido-PEG-acid Series

Functional GroupFmoc-N-amido-PEG1-acidFmoc-N-amido-PEG2-acidFmoc-N-amido-PEG3-acidFmoc-N-amido-PEG4-acid Fmoc-N-amido-PEG5-acid
Fmoc Protons (Ar-H) 7.78-7.30 (m, 8H)7.78-7.30 (m, 8H)7.78-7.30 (m, 8H)7.78-7.30 (m, 8H) 7.78-7.30 (m, 8H)
Fmoc CH & CH₂ 4.40-4.20 (m, 3H)4.40-4.20 (m, 3H)4.40-4.20 (m, 3H)4.40-4.20 (m, 3H) 4.40-4.20 (m, 3H)
PEG Chain (-O-CH₂-CH₂-O-) 3.65 (s, 4H)3.65 (s, 8H)3.65 (s, 12H)3.65 (s, 16H) 3.65 (s, 20H)
-CH₂-NH-Fmoc 3.52 (t, 2H)3.52 (t, 2H)3.52 (t, 2H)3.52 (t, 2H) 3.52 (t, 2H)
-O-CH₂-CH₂-COOH 3.75 (t, 2H)3.75 (t, 2H)3.75 (t, 2H)3.75 (t, 2H) 3.75 (t, 2H)
-CH₂-COOH 2.65 (t, 2H)2.65 (t, 2H)2.65 (t, 2H)2.65 (t, 2H) 2.65 (t, 2H)

Note: The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., TMS at 0 ppm). The data presented is a representative compilation based on typical spectra and may vary slightly depending on the solvent and instrument used. The multiplicity is denoted as 's' for singlet, 't' for triplet, and 'm' for multiplet.

Experimental Protocols

A standardized protocol for the NMR analysis of Fmoc-N-amido-PEG-acid linkers is essential for obtaining reproducible and comparable data.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for these compounds. CDCl₃ is often preferred for its ability to dissolve the linkers and for its relatively clean spectral window.

  • Concentration: Dissolve approximately 5-10 mg of the Fmoc-N-amido-PEG-acid linker in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the overlapping PEG protons.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Parameters (Optional):

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Visualization of Workflows and Structures

4.1. NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of Fmoc-N-amido-PEG-acid linkers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into NMR Spectrometer Transfer->Load Setup Setup Experiment (¹H, ¹³C) Load->Setup Acquire Acquire Data Setup->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Reference Reference Spectrum (to TMS) Process->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign

Caption: Workflow for NMR analysis.

4.2. Structure-Spectrum Correlation

This diagram illustrates the correlation between the chemical structure of Fmoc-N-amido-PEG4-acid and the expected regions of its ¹H NMR spectrum.

Caption: Structure-Spectrum Correlation.

Conclusion

The NMR analysis of Fmoc-N-amido-PEG-acid linkers is a powerful and indispensable tool for their structural verification and quality control. The ¹H NMR spectra provide a unique fingerprint for each analog, with the integration of the PEG chain protons serving as a direct measure of the linker length. By following standardized experimental protocols and understanding the characteristic chemical shifts, researchers can confidently assess the identity and purity of these critical reagents, thereby ensuring the reliability and reproducibility of their downstream applications in drug development and bioconjugation.

A Comparative Guide to Fmoc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, the choice of protecting group strategy is a critical determinant of success, influencing efficiency, purity, and the feasibility of synthesizing complex sequences. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy has become the predominant method in solid-phase peptide synthesis (SPPS), largely due to its mild deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[1] This guide offers an objective comparison of Fmoc-protected amino acids with alternatives, supported by experimental data, and provides detailed methodologies for key processes in peptide synthesis for researchers, scientists, and professionals in drug development.

Fmoc vs. Boc: A Tale of Two Chemistries

The primary alternative to the Fmoc/tBu (tert-butyl) strategy is the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. The fundamental difference lies in the conditions required for the removal of the α-amino protecting group.[2]

  • Fmoc Strategy: Employs a base-labile Fmoc group, which is removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2]

  • Boc Strategy: Utilizes an acid-labile Boc group, which requires a moderately strong acid (like TFA) for its removal at each cycle. Side-chain protecting groups are cleaved by a very strong acid, such as hydrofluoric acid (HF).[3]

The mild, base-mediated deprotection of the Fmoc group offers significant advantages, including enhanced compatibility with acid-sensitive residues and linkers, reduced risk of side reactions, and suitability for automated synthesis.[1][]

Performance Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc strategies can significantly impact the outcome of a peptide synthesis, particularly for complex sequences. The following table provides a comparative overview based on typical performance parameters.

FeatureFmoc StrategyBoc Strategy
Nα-Protection Lability Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., TFA)Strong acid-labile (e.g., HF)
Final Cleavage Mild (e.g., TFA-based cocktails)Harsh (e.g., liquid HF)
Orthogonality Fully OrthogonalPartially Orthogonal
Automation Compatibility HighLower
Typical Crude Purity 70-90%75-85%
Typical Overall Yield 60-80%50-70%

Note: Purity and yield values are typical and can vary significantly based on the peptide sequence, coupling reagents, and reaction conditions.[3]

Quantitative Data on Performance Parameters

The efficiency of peptide synthesis is critically dependent on factors such as coupling efficiency, the extent of racemization, and the kinetics of deprotection.

Coupling Efficiency

While coupling efficiencies in Fmoc-SPPS are generally high, often exceeding 99%, they can be influenced by the specific amino acid, the coupling reagent, and the peptide sequence itself.[5] The following table presents data on the crude purity of different peptides synthesized with various activators, which reflects the overall success of the coupling reactions.

Table 1: Crude Purity (%) of Peptides Synthesized with Various Activators and Coupling Times

PeptideActivatorCoupling Time (2x 1 min)Coupling Time (2x 20 min)
65-74ACP HATU83.6379.54
HCTU76.9580.59
COMU81.1278.43
PyBOP70.2778.71
G-LHRH HATU92.5192.74
HCTU92.2094.02
COMU93.9392.94
PyBOP91.2492.05
Oxytocin (linear) HATU72.1673.18
HCTU73.0174.80
COMU77.6876.32
PyBOP71.3972.63

Data adapted from a comparative study of different activators in Fmoc-SPPS.[6]

Racemization

Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical side reaction that can compromise the biological activity of the final peptide. It is particularly problematic for certain amino acids like histidine and cysteine.[7] The extent of racemization is highly dependent on the coupling method and the base used.

Table 2: Racemization of Phenylglycine (Phg) under Different Coupling Conditions

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEA74.3
HATUNMM88.5
HATUTMP94.2
COMUDIPEA87.2
COMUTMP>98
DEPBT->98

Data from a study on phenylglycine racemization in Fmoc-based SPPS. DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, TMP: 2,4,6-Collidine.[8] A study on a model tripeptide found that the formation of stereoisomers was 0.4% or less per synthesis cycle.[9]

Fmoc-Deprotection Kinetics

The rapid and complete removal of the Fmoc group at each cycle is crucial for preventing the formation of deletion peptides. Piperidine is the standard reagent, but alternatives have been explored to improve speed and safety.

Table 3: Half-life (t½) of Fmoc-Deprotection with Different Reagents

Deprotection ReagentHalf-life (t½) in seconds
20% Piperidine in DMF7
5% Piperazine in DMF50
5% Piperazine + 2% DBU in DMF4

Data from a study on a safer and effective alternative to piperidine for Fmoc deprotection. DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.[10]

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis on a Rink Amide resin to produce a C-terminally amidated peptide.

  • Resin Swelling: Swell Rink Amide resin (e.g., 1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour in a reaction vessel. Wash the resin with DMF (3 x 15 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 15 mL) for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 15 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), a coupling agent like HCTU (3 eq.), and a base such as DIPEA (6 eq.) in DMF (10 mL).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 x 15 mL) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM, 5 x 15 mL) and dry it under vacuum.

    • Prepare a cleavage cocktail, typically containing TFA, a scavenger like triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dry resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[3]

HPLC Analysis and Purification of Synthetic Peptides

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of and purifying synthetic peptides.

  • Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent, typically 0.1% TFA in water, to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[9]

  • HPLC System and Column:

    • Use a Reverse-Phase HPLC (RP-HPLC) system.

    • The most common column for peptide analysis is a C18 stationary phase.

  • Mobile Phases:

  • Analytical HPLC Method:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient is typically run, for example, from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).

  • Preparative HPLC for Purification:

    • Based on the analytical chromatogram, develop a gradient for preparative purification on a larger dimension C18 column.

    • Inject the dissolved crude peptide onto the preparative column.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions that meet the desired purity level and lyophilize to obtain the pure peptide.

Visualizing the Workflow

Diagrams are essential for understanding complex multi-step processes like peptide synthesis.

Fmoc_SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-terminus) Washing1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Free_Amine->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Resin-Bound Peptide (Chain extended by one residue) Washing2->Next_Cycle Next_Cycle->Deprotection Repeat n-1 times

Caption: A single cycle of the Fmoc solid-phase peptide synthesis workflow.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-amido-PEG4-amine: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of Fmoc-N-amido-PEG4-amine, ensuring laboratory safety and environmental compliance.

This compound is a chemical compound utilized in laboratory settings, and its disposal requires adherence to specific safety protocols due to its potential hazards. Understanding the chemical's properties is the first step toward safe handling and disposal.

Key Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound possesses specific hazards that must be considered. The Globally Harmonized System (GHS) classification indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Precautionary statements for handling include washing skin thoroughly after handling, avoiding eating, drinking, or smoking when using the product, and preventing its release into the environment[1]. In case of ingestion, it is advised to call a poison center or doctor[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of the contents and container to an approved waste disposal plant [1].

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Do not mix this compound waste with other solvents or chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., harmful, environmental hazard).

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Disposal Request:

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

    • Provide all necessary information about the waste, including its chemical name and quantity.

  • Decontamination:

    • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated check_contamination Is the material (e.g., gloves, glassware) contaminated with the chemical? start->check_contamination collect_waste Collect in a designated, leak-proof, and labeled hazardous waste container. check_contamination->collect_waste Yes check_empty Is the original container empty? check_contamination->check_empty No store_waste Store the sealed hazardous waste container in a designated and secure accumulation area. collect_waste->store_waste check_empty->collect_waste No (Residual Product) rinse_container Triple rinse the container with a suitable solvent (e.g., ethanol, methanol). Collect rinsate as hazardous waste. check_empty->rinse_container Yes dispose_container Deface the label and dispose of the container as non-hazardous waste (or as per institutional policy). rinse_container->dispose_container request_pickup Arrange for pickup by the Environmental Health & Safety (EHS) department for final disposal. store_waste->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling of Fmoc-N-amido-PEG4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Fmoc-N-amido-PEG4-amine, a key building block in peptide synthesis and drug development.

This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1)[1]. Understanding and implementing proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods are critical to ensure laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Equipment Specifications & Rationale
Primary Engineering Controls Chemical Fume HoodRecommended for all handling procedures that may generate dust or aerosols to minimize inhalation exposure.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound[2].
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes or airborne particles. A face shield should be worn over safety glasses or goggles during procedures with a higher risk of splashing[3].
Body Protection Laboratory coatA standard lab coat is required to protect street clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRequired if working outside of a chemical fume hood or if there is a potential for generating significant dust or aerosols. The specific type of respirator and cartridge should be determined by a workplace hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

Adhering to a standardized operational plan minimizes risks and ensures procedural consistency.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The recommended storage temperature is typically -20°C[5]. Keep the container tightly closed when not in use.

Weighing and Solution Preparation:
  • Engineering Controls: Perform all weighing and solution preparation inside a certified chemical fume hood to control potential dust and vapor exposure[3].

  • Handling Solids: When handling the solid form, use appropriate tools (e.g., spatula) to minimize the generation of dust.

  • Solvent Selection: this compound is soluble in solvents such as DMSO, DCM, and DMF[5]. Use the appropriate solvent for your application.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and any relevant hazard warnings.

Reaction and Work-up:
  • Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of the chemical into the laboratory environment.

  • Monitoring: Be aware of the reaction conditions. The Fmoc protecting group is labile to basic conditions, often removed using piperidine (B6355638) in DMF[6].

  • Quenching and Extraction: Perform quenching and extraction procedures in a fume hood, wearing appropriate PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its high aquatic toxicity[1].

Waste Segregation and Collection:
  • Solid Waste: Dispose of unused solid this compound, contaminated gloves, weighing papers, and other disposable materials in a designated, labeled hazardous waste container for solids[7][8].

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and rinsates, in a separate, sealed, and clearly labeled hazardous waste container for liquids[9].

  • Fmoc Deprotection Waste: Waste streams from Fmoc deprotection will contain piperidine and dibenzofulvene adducts. This basic waste should be collected in a dedicated container labeled "Piperidine Waste" or "Basic Waste"[10].

  • Contaminated Labware: Decontaminate reusable glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous liquid waste.

Disposal Procedure:
  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of this compound or its waste down the drain or in the regular trash[10].

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling and disposal.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Need to handle this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection weighing Weighing & Solution Prep (in Fume Hood) ppe_selection->weighing reaction Reaction & Work-up weighing->reaction waste_segregation Segregate Waste (Solid, Liquid, Basic) reaction->waste_segregation waste_collection Collect in Labeled Hazardous Waste Containers waste_segregation->waste_collection final_disposal Arrange for Licensed Disposal waste_collection->final_disposal end End of Procedure final_disposal->end

Caption: Workflow for handling this compound.

G Logical Relationships in PPE Selection cluster_hazards Identified Hazards cluster_ppe Required PPE oral_toxicity Acute Oral Toxicity (Cat. 4) gloves Chemical-Resistant Gloves oral_toxicity->gloves lab_coat Lab Coat oral_toxicity->lab_coat aquatic_toxicity Aquatic Toxicity (Cat. 1) aquatic_toxicity->gloves Prevents environmental release inhalation_hazard Potential Inhalation Hazard (Dust/Aerosol) fume_hood Fume Hood inhalation_hazard->fume_hood respirator Respirator (if needed) inhalation_hazard->respirator skin_eye_contact Potential Skin/Eye Contact skin_eye_contact->gloves goggles Goggles/Face Shield skin_eye_contact->goggles skin_eye_contact->lab_coat

Caption: Relationship between hazards and required PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.